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Core Science & Biosynthesis

Foundational

1-(1H-Imidazol-2-yl)cyclopropanol CAS 1934988-63-2 properties

This guide provides an in-depth technical analysis of 1-(1H-Imidazol-2-yl)cyclopropanol (CAS 1934988-63-2), a specialized heterocyclic building block used in the synthesis of conformationally restricted bioactive molecul...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(1H-Imidazol-2-yl)cyclopropanol (CAS 1934988-63-2), a specialized heterocyclic building block used in the synthesis of conformationally restricted bioactive molecules.

A Critical Scaffold for Conformationally Restricted Pharmacophores

Executive Summary

1-(1H-Imidazol-2-yl)cyclopropanol is a high-value synthetic intermediate characterized by an imidazole ring directly coupled to a cyclopropanol moiety at the C2 position. This specific arrangement serves as a conformationally restricted bioisostere of the flexible ethyl side chains found in histamine and various kinase inhibitors. By locking the rotation between the aromatic ring and the aliphatic substituent, this scaffold significantly enhances binding affinity and metabolic stability in drug candidates targeting Histamine H3/H4 receptors and Janus Kinases (JAKs) .

Chemical Profile & Properties

The compound combines the basicity and hydrogen-bonding capability of the imidazole ring with the unique strain energy and reactivity of the cyclopropanol group.

PropertyDataNote
CAS Number 1934988-63-2Registered approx. 2016
IUPAC Name 1-(1H-imidazol-2-yl)cyclopropan-1-ol
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol Fragment-like for FBDD
Predicted LogP ~0.54Highly hydrophilic
pKa (Imidazole) ~7.0Protonatable at physiological pH
Ring Strain ~27.5 kcal/molCyclopropane ring strain
Solubility High in MeOH, DMSO; Low in HexanesPolar nature
Mechanistic Role in Drug Design

The utility of 1-(1H-Imidazol-2-yl)cyclopropanol lies in its ability to rigidify the pharmacophore. In flexible ligands (e.g., histamine), the ethyl chain adopts multiple conformers (trans/gauche). The cyclopropane ring freezes the C-C bond, reducing the entropic penalty upon binding to the receptor.

Key Structural Advantages:
  • Conformational Restriction: Fixes the vector of the imidazole nitrogen lone pairs relative to the H-bond donor/acceptor groups.

  • Metabolic Stability: The cyclopropyl group blocks

    
    -oxidation and hinders cytochrome P450 metabolism compared to an ethyl or isopropyl chain.
    
  • Acid Sensitivity: The cyclopropanol moiety acts as a "masked" ketone (via ring opening), which can be exploited for prodrug strategies or specific covalent trapping mechanisms.

Pharmacophore Scaffold 1-(1H-Imidazol-2-yl) cyclopropanol Feature1 Imidazole Ring (H-bond Donor/Acceptor) Scaffold->Feature1 Feature2 Cyclopropane (Conformational Lock) Scaffold->Feature2 Feature3 Hydroxyl Group (Derivatization Point) Scaffold->Feature3 Target1 Histamine H3/H4 Receptors Feature1->Target1  Pharmacophore   Target2 Kinase Selectivity (JAK/TYK2) Feature2->Target2  Entropy Reduction   Feature3->Target1  H-bond  

Figure 1: Pharmacophoric mapping of the imidazole-cyclopropanol scaffold.

Synthetic Methodology (Self-Validating Protocol)

The most robust synthesis of 1-substituted cyclopropanols is the Kulinkovich Reaction , which converts esters into cyclopropanols using a Grignard reagent and a Titanium(IV) catalyst.

Retrosynthetic Analysis
  • Target: 1-(1H-Imidazol-2-yl)cyclopropanol

  • Precursor: Ethyl 1H-imidazole-2-carboxylate

  • Reagents: EtMgBr (Ethyl Magnesium Bromide), Ti(OiPr)₄ (Titanium Isopropoxide)[1]

Step-by-Step Protocol

Note: The imidazole nitrogen must be protected (e.g., with a SEM or Boc group) to prevent quenching of the Grignard reagent and catalyst poisoning.

  • Protection:

    • React Ethyl 1H-imidazole-2-carboxylate with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) and NaH in THF at 0°C.

    • Isolate Ethyl 1-(SEM)-imidazole-2-carboxylate.

  • Kulinkovich Cyclopropanation:

    • Setup: Flame-dried 3-neck flask, Argon atmosphere.

    • Reagents: Dissolve protected ester (1.0 equiv) and Ti(OiPr)₄ (0.2 equiv) in anhydrous THF.

    • Addition: Add EtMgBr (3.0 M in ether, 2.5 equiv) dropwise via syringe pump over 1 hour at room temperature. Color change from yellow to dark brown/black indicates formation of the active titanacyclopropane species.

    • Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution. Avoid strong acids to prevent cyclopropane ring opening.

    • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Deprotection:

    • Treat the crude SEM-protected cyclopropanol with TBAF (Tetra-n-butylammonium fluoride) in THF or mild acid (if the cyclopropanol is stable enough) to remove the SEM group.

    • Purification: Flash chromatography (DCM/MeOH gradient).

Synthesis Start Ethyl 1H-imidazole-2-carboxylate Step1 Protection (SEM-Cl, NaH) Start->Step1 Inter1 Protected Ester Step1->Inter1 Step2 Kulinkovich Rxn (EtMgBr, Ti(OiPr)4) Inter1->Step2 Inter2 Titanacyclopropane Intermediate Step2->Inter2  Ligand Exchange   Step3 Mild Hydrolysis Inter2->Step3  Ring Closure   Product 1-(1H-Imidazol-2-yl) cyclopropanol Step3->Product

Figure 2: Synthetic route via the Kulinkovich reaction.

Quality Control & Characterization

To validate the identity and purity of CAS 1934988-63-2, the following analytical standards are recommended:

  • ¹H NMR (DMSO-d₆):

    • Look for cyclopropane protons: Two multiplets around

      
       0.9–1.2 ppm (4H).
      
    • Imidazole protons: Two singlets or doublets (if N-H tautomer equilibrates) in the aromatic region (

      
       6.9–7.2 ppm).
      
    • Hydroxyl proton: Broad singlet, exchangeable with D₂O.

  • LC-MS:

    • Method: C18 Column, Water/Acetonitrile (+0.1% Formic Acid).

    • Expected Mass: [M+H]⁺ = 125.15 m/z.

    • Note: The compound is polar; early elution is expected on standard C18.

Safety & Handling
  • Acid Sensitivity: Cyclopropanols are prone to ring-opening under acidic conditions to form ketones (e.g., 1-(1H-imidazol-2-yl)propan-1-one). Store the compound in a neutral or slightly basic buffer if in solution.

  • Storage: Hygroscopic solid. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Hazards: Standard irritant (Skin/Eye). Treat as a potential bioactive agent (H3 antagonist activity possible).

References
  • Kulinkovich, O. G., et al. (1989).[2] "Reaction of Grignard reagents with carboxylic esters in the presence of titanium(IV) isopropoxide." Synthesis, 1991(03), 234.

  • Chopra, P. N., & Sahu, J. K. (2020). "Biological Significance of Imidazole-based Analogues in New Drug Development." Current Drug Discovery Technologies, 17(5).

  • Delsarte, C., et al. (2018). "An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction." Bioorganic & Medicinal Chemistry, 26(4).[3]

  • PubChem. (n.d.). "Compound Summary: 1-(1H-Imidazol-2-yl)cyclopropanol." National Library of Medicine.

Sources

Exploratory

Chemical Structure & Synthesis Guide: 1-(1H-Imidazol-2-yl)cyclopropanol

[1] Content Type: Technical Whitepaper & Experimental Guide Subject: 1-(1H-Imidazol-2-yl)cyclopropanol (CAS: 1934988-63-2) Audience: Medicinal Chemists, Process Chemists, and Structural Biologists[1] Executive Summary 1-...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Content Type: Technical Whitepaper & Experimental Guide Subject: 1-(1H-Imidazol-2-yl)cyclopropanol (CAS: 1934988-63-2) Audience: Medicinal Chemists, Process Chemists, and Structural Biologists[1]

Executive Summary

1-(1H-Imidazol-2-yl)cyclopropanol represents a specialized pharmacophore in medicinal chemistry, merging the bioactivity of the imidazole heterocycle with the conformational rigidity of a cyclopropanol ring.[1] This scaffold serves as a critical bioisostere for linear alkyl chains in histamine receptor ligands (specifically H3/H4 antagonists) and kinase inhibitors.

The molecule poses unique synthetic and stability challenges. The high ring strain of the cyclopropane moiety (~27.5 kcal/mol), combined with the amphoteric nature of the imidazole ring, makes the compound susceptible to ring-opening isomerization into 1-(1H-imidazol-2-yl)propan-1-one under acidic or basic catalysis.[1] This guide details the structural properties, a robust titanium-mediated synthetic protocol, and the handling requirements necessary to maintain chemical integrity.

Structural Analysis & Physicochemical Properties[1]

Molecular Geometry & Electronic State

The structure consists of a tertiary alcohol attached to a highly strained cyclopropane ring, which is directly bonded to the C2 position of an imidazole ring.

  • Tautomerism: In solution, the imidazole ring undergoes rapid annular tautomerism between the N1 and N3 positions. The 1H-imidazole designation implies the neutral, protonated form dominates at physiological pH.

  • Conformational Lock: Unlike a flexible ethyl chain, the cyclopropane ring locks the C(OH) group relative to the imidazole, reducing the entropic penalty upon binding to protein targets.

  • Hydrogen Bonding: The tertiary hydroxyl group acts as both a hydrogen bond donor (HBD) and acceptor (HBA), while the imidazole nitrogen (N3) serves as a strong HBA.

Physicochemical Data Table[1]
PropertyValue (Predicted/Experimental)Notes
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
CAS Number 1934988-63-2
pKa (Imidazole) ~7.0 - 7.2Amphoteric character
pKa (Cyclopropanol) ~17Weakly acidic OH
LogP 0.2 - 0.5Highly polar, water-soluble
Topological Polar Surface Area ~49 ŲGood membrane permeability
Stability LowProne to ring-opening to ethyl ketone

Synthetic Pathway: The Kulinkovich Protocol[4][5][6][7]

The most reliable route to 1-substituted cyclopropanols is the Kulinkovich reaction . However, applying this to imidazole esters requires specific modifications to prevent catalyst poisoning by the basic imidazole nitrogen.

Retrosynthetic Logic
  • Target: 1-(1H-Imidazol-2-yl)cyclopropanol[1][2]

  • Precursor: Ethyl 1-(protecting group)-imidazole-2-carboxylate[1]

  • Reagents: Ethylmagnesium bromide (EtMgBr), Titanium(IV) isopropoxide [Ti(OiPr)₄][1]

  • Mechanism: Formation of a titanacyclopropane intermediate which acts as a 1,2-dicarbanion equivalent.[1]

Visualized Reaction Mechanism (DOT)[1]

KulinkovichMechanism Figure 1: Kulinkovich Reaction Pathway for Imidazole Cyclopropanols Ester Ethyl Imidazole-2-carboxylate (Protected) Titanacycle Titanacyclopropane Intermediate Ester->Titanacycle Ti(OiPr)4 EtMgBr (2 equiv) Titanate Titanium Cyclopropoxide Complex Titanacycle->Titanate 1,2-Insertion Intramolecular Cyclization Product 1-(1H-Imidazol-2-yl) cyclopropanol Titanate->Product Mild Acidic Workup (Careful pH control)

[1]

Detailed Experimental Protocol

Safety Warning: This reaction involves Grignard reagents and pyrophoric intermediates. All steps must be performed under an inert atmosphere (Argon/Nitrogen) in flame-dried glassware.[1]

Phase 1: Protection of Imidazole (Critical Step)

Direct reaction of the free imidazole ester often fails due to the N-H proton quenching the Grignard reagent.

  • Substrate: Ethyl 1H-imidazole-2-carboxylate.

  • Reagent: SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) or Trityl chloride.[1]

  • Procedure: Dissolve ester (10 mmol) in dry DMF. Add NaH (1.1 equiv) at 0°C. Stir 30 min. Add SEM-Cl (1.1 equiv).[1] Warm to RT and stir 2h. Quench, extract (EtOAc), and purify.[3]

    • Why? The SEM group is stable to Grignard conditions but removable later.

Phase 2: The Kulinkovich Cyclopropanation
  • Setup: Flame-dried 3-neck flask, reflux condenser, addition funnel.

  • Solvent: Anhydrous THF (0.2 M concentration relative to ester).

  • Reagents:

    • Protected Imidazole Ester (1.0 equiv)[1]

    • Ti(OiPr)₄ (0.5 - 1.0 equiv).[1] Note: Stoichiometric Ti is recommended for heteroaromatic substrates to drive conversion.

    • EtMgBr (3.0 M in ether, 3.5 equiv).

  • Addition:

    • Dissolve Ester and Ti(OiPr)₄ in THF. Cool to 18-20°C (water bath).

    • Add EtMgBr dropwise over 1 hour. The solution will turn dark brown/black (formation of low-valent Ti species).

    • Observation: Gas evolution (ethane/ethylene) will occur. Ensure proper venting.

  • Reaction: Stir at RT for 2 hours. Monitor by TLC (disappearance of ester).

Phase 3: Workup & Deprotection[1]
  • Quench: Cool to 0°C. Carefully add saturated aqueous NH₄Cl. Do not use HCl at this stage, as the cyclopropanol ring is acid-sensitive.

  • Extraction: Filter the resulting titanium salts through Celite. Wash the filter cake with EtOAc.[3] Extract the filtrate with EtOAc (3x).

  • Deprotection (SEM removal):

    • Dissolve crude oil in THF. Add TBAF (1M in THF, 2 equiv). Reflux for 4 hours.

    • Purification: Flash chromatography on silica gel (DCM/MeOH gradient).

    • Stability Check: Store the pure product at -20°C.

Analytical Characterization

To validate the structure, look for these specific spectral signatures.

Proton NMR (¹H NMR, 400 MHz, CD₃OD)
  • Imidazole Ring: Two doublets or a singlet (if tautomerizing fast) in the aromatic region, typically δ 6.9 - 7.2 ppm .

  • Cyclopropane Ring: Four protons appearing as multiplets in the high-field region, typically δ 0.9 - 1.4 ppm .[1] The distinctive "roofing" effect of the AA'BB' system confirms the ring structure.

  • Missing Peak: The OH proton will likely exchange with the solvent (CD₃OD) and not be visible.

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: Calculated: 125.07. Found: 125.1.

  • Fragmentation: A characteristic loss of 28 Da (ethylene) or ring opening to the ketone (m/z 125) may be observed in the fragmentation pattern.

Medicinal Chemistry Applications: H3 Receptor Signaling

This scaffold is frequently employed to antagonize the Histamine H3 receptor, a G-protein coupled receptor (GPCR) that modulates neurotransmitter release.

Mechanism of Action

The imidazole moiety mimics the endogenous histamine headgroup, while the cyclopropanol acts as a rigid spacer, positioning the rest of the molecule (if substituted) into the hydrophobic pocket of the receptor.

H3Signaling Figure 2: H3 Receptor Modulation Pathway Ligand 1-(1H-Imidazol-2-yl) cyclopropanol deriv. H3R Histamine H3 Receptor (GPCR) Ligand->H3R Antagonism/Inverse Agonism Gi Gi/o Protein H3R->Gi Blocks Activation AC Adenylyl Cyclase Gi->AC Inhibition Relief cAMP cAMP Levels AC->cAMP Increases Release Neurotransmitter Release (Histamine, ACh, NE) cAMP->Release Modulates

[1]

References

  • Kulinkovich, O. G., Sviridov, S. V., & Vasilevski, D. A. (1989). Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates.[1][4] Synthesis, 1991(03), 234.

  • Esposito, A., & Taddei, M. (2000).[5] The Kulinkovich Reaction on Lactones. A Convenient Approach to Functionalized Cyclopropanols.[6][5][7] Journal of Organic Chemistry, 65(26), 9245–9248.

  • PubChem Compound Summary. (n.d.). 1-(1H-imidazol-2-yl)propan-1-one (Ring-opened isomer/Related).[1] National Center for Biotechnology Information. [1]

  • De Meijere, A., & Kozhushkov, S. I. (2000).[5] The Chemistry of Cyclopropanols. Chemical Reviews, 100(1), 93-142.[1]

Sources

Foundational

Provisional Safety and Handling Guide: 1-(1H-Imidazol-2-yl)cyclopropanol

This document provides an in-depth technical guide to the provisional safety profile and recommended handling procedures for 1-(1H-Imidazol-2-yl)cyclopropanol (CAS No: 1934988-63-2). It is intended for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide to the provisional safety profile and recommended handling procedures for 1-(1H-Imidazol-2-yl)cyclopropanol (CAS No: 1934988-63-2). It is intended for researchers, scientists, and drug development professionals who may handle this compound.

Preamble: Navigating Data Scarcity with Scientific Prudence

Predicted Hazard Identification and Classification

The toxicological and physical hazards of 1-(1H-Imidazol-2-yl)cyclopropanol have not been thoroughly investigated.[2][3] However, analysis of its constituent parts allows for a scientifically grounded, provisional hazard assessment.

  • Analysis of the Imidazole Moiety: Imidazole and its derivatives are known to be bioactive and often exhibit hazardous properties. Many are classified as corrosive or irritants to the skin and eyes.[3][4] They can cause severe burns and eye damage.[4] Furthermore, oral toxicity is a common concern, with many simple imidazoles being classified as harmful if swallowed.[4][5]

  • Analysis of the Cyclopropanol Moiety: The cyclopropanol ring is a highly strained three-membered ring system.[6] While the parent compound, cyclopropanol, is a flammable liquid, the target compound is a solid. The key takeaway from this moiety is its inherent chemical reactivity and potential for instability under certain conditions, though the primary hazards are expected to be driven by the imidazole group.[6][7]

Based on this analysis, a provisional GHS classification is proposed. This classification should be used for all handling, labeling, and storage procedures until a verified SDS becomes available.

Table 1: Provisional GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2][4]
Skin CorrosionCategory 1BH314: Causes severe skin burns and eye damage.[2][4]
Serious Eye DamageCategory 1H318: Causes serious eye damage.[4]
Reproductive ToxicityCategory 2 (Suspected)H360: May damage fertility or the unborn child.[2]

Note on Reproductive Toxicity: The H360 classification is included as a precautionary measure based on data from a structurally dissimilar imidazole-containing compound and represents a conservative approach to safety.[2] This potential hazard underscores the need for stringent containment and PPE.

Visualizing the Predicted Hazards

The following diagram illustrates the GHS pictograms that should be prominently displayed on all containers and in all work areas where this compound is handled.

Caption: Predicted GHS Hazard Pictograms for 1-(1H-Imidazol-2-yl)cyclopropanol.

Risk Mitigation and Safe Handling Protocols

A multi-layered approach combining engineering controls, rigorous personal protective equipment (PPE), and standardized procedures is mandatory.

Engineering Controls: The Primary Barrier

All manipulations of 1-(1H-Imidazol-2-yl)cyclopropanol, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood.[2] The rationale is twofold:

  • Containment of Particulates: As a solid, the compound can form fine dusts that are easily inhaled. A fume hood provides the necessary airflow to capture and exhaust these particulates away from the operator's breathing zone.

  • Vapor/Aerosol Control: While the vapor pressure is expected to be low, any procedure involving solvents will generate aerosols or vapors. The fume hood ensures these are effectively contained.

Personal Protective Equipment (PPE): The Last Line of Defense

Given the predicted corrosive nature and potential reproductive toxicity, a comprehensive PPE ensemble is required. Do not handle this compound until all safety precautions have been read and understood.[2]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile, with a minimum thickness of 4 mil. Double-gloving is recommended for extended procedures or when handling concentrated solutions. Change gloves immediately if contamination is suspected.

  • Eye and Face Protection: The risk of severe eye damage necessitates robust protection.[8] Wear tightly fitting safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. In addition , a full-face shield must be worn over the goggles during all procedures where splashing is possible.

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened. Ensure cuffs are tucked into gloves to prevent skin exposure.

  • Respiratory Protection: Under normal fume hood use, respiratory protection is not required. However, in the event of a significant spill or failure of engineering controls, a NIOSH-approved respirator with particulate filters (e.g., N95 or P100) should be available for emergency responders.[5]

PPE_Workflow cluster_workflow Mandatory PPE Workflow start Enter Lab Area lab_coat Don Laboratory Coat (Fully Fastened) start->lab_coat safety_goggles Wear Safety Goggles lab_coat->safety_goggles face_shield Wear Face Shield (if splash risk exists) safety_goggles->face_shield gloves Don Nitrile Gloves (Check for integrity) face_shield->gloves fume_hood Work Inside Certified Chemical Fume Hood gloves->fume_hood

Caption: Required sequence for donning PPE before handling the compound.

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or release.

First-Aid Measures
  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[5]

  • In Case of Skin Contact: Immediately remove all contaminated clothing.[9] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5]

  • In Case of Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15-20 minutes. Seek immediate and specialized medical attention.[5]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[2]

Accidental Release Measures

For a small spill of the solid material:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure proper PPE is worn.

  • Avoid generating dust.[2] Gently cover the spill with a dry, inert absorbent material like vermiculite or sand.

  • Carefully sweep or scoop the material into a labeled, sealable waste container.

  • Clean the affected area thoroughly with soap and water, collecting all cleaning materials for hazardous waste disposal.

Storage and Stability

Proper storage is crucial to maintaining the integrity of the compound and ensuring safety.

  • Conditions for Safe Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[7][9] The recommended storage temperature should be as indicated on the product label, typically between 2°C and 8°C for long-term stability.[10]

  • Security: The area should be accessible only to qualified or authorized personnel.[2]

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Chemical Stability: The product is expected to be chemically stable under standard ambient conditions.[2] However, the high ring strain of the cyclopropanol moiety suggests that exposure to heat or acidic conditions could potentially lead to rearrangement or degradation.[6]

Physicochemical and Toxicological Data Summary

The following tables summarize the available and predicted data for this compound.

Table 2: Physical and Chemical Properties
PropertyValueSource / Comment
CAS Number 1934988-63-2[1]
Molecular Formula C₆H₈N₂O[1]
Molecular Weight 124.14 g/mol [1]
Appearance Solid (Predicted)Based on related compounds.
Melting Point 117 - 122 °CData from a related imidazole compound, for reference only.[2]
log Pow (n-octanol/water) -0.41Data from a related imidazole compound; bioaccumulation is not expected.[2]
Table 3: Toxicological Profile (Provisional)
EndpointResultBasis / Comment
Acute Oral Toxicity Harmful if swallowed.Predicted based on imidazole analogs.[4][5]
Skin Corrosion/Irritation Causes severe skin burns.Predicted based on imidazole analogs.[2][4]
Serious Eye Damage Causes serious eye damage.Predicted based on imidazole analogs.[2][4]
Germ Cell Mutagenicity No data available.To be handled as potentially mutagenic until proven otherwise.
Carcinogenicity No data available.
Reproductive Toxicity May damage fertility or the unborn child.Precautionary classification. Requires stringent handling.[2]

References

  • SAFETY D
  • 1-(1H-Imidazol-2-yl)cyclopropanol | CAS#:1934988-63-2. (2025). Chemsrc.
  • Cyclopropanol Safety D
  • 1H-Imidazole-1-ethanol, 2-(8-heptadecenyl)-4,5-dihydro- Safety and Hazards.
  • SAFETY DATA SHEET - 1H-Imidazole-2-carboxylic acid. (2025). Fisher Scientific.
  • Cyclopropanol Safety D
  • 1-(1H-Imidazol-1-yl)-2-methylpropan-1-one Properties. US Environmental Protection Agency.
  • Cyclopropanol SDS, 16545-68-9 Safety D
  • 1H-Imidazole, 1-ethenyl- - Evaluation statement. (2022). Australian Industrial Chemicals Introduction Scheme (AICIS).
  • Cyclopropanol. Wikipedia.
  • Cyclopropanol CAS 16545-68-9.

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 1-(1H-Imidazol-2-yl)cyclopropanol in Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(1H-Imidazol-2-yl)cyclopropanol in a range of organic solvents. This document is intended for researc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(1H-Imidazol-2-yl)cyclopropanol in a range of organic solvents. This document is intended for researchers, scientists, and drug development professionals. We will delve into the predicted physicochemical properties of the molecule, the theoretical principles governing its solubility, and a detailed, field-proven experimental protocol for accurate solubility determination. The causality behind experimental choices is explained to ensure a thorough understanding of the methodology. The guide culminates in a practical discussion on the application of solubility data in pharmaceutical development.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable pharmaceutical product is fraught with challenges, with solubility being a primary hurdle. Poor solubility can lead to unpredictable results in in vitro assays, hinder bioavailability, and complicate formulation development.[1][2] 1-(1H-Imidazol-2-yl)cyclopropanol, a molecule featuring a polar imidazole ring and a compact cyclopropanol group, presents a unique solubility profile that warrants careful investigation. Understanding its solubility in various organic solvents is paramount for processes such as purification, crystallization, and the development of stable, effective formulations.[3][4][5] This guide provides a systematic approach to characterizing the solubility of this promising compound.

Predicted Physicochemical Properties of 1-(1H-Imidazol-2-yl)cyclopropanol

  • Polarity and Hydrogen Bonding: The imidazole ring is a highly polar aromatic heterocycle containing two nitrogen atoms.[6][7] One nitrogen atom acts as a hydrogen bond donor (the N-H group), while the other can act as a hydrogen bond acceptor. The hydroxyl group of the cyclopropanol is also a potent hydrogen bond donor and acceptor. This combination suggests that 1-(1H-Imidazol-2-yl)cyclopropanol is a polar molecule with a strong capacity for hydrogen bonding.

  • Amphoteric Nature: The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[6] The pKa of the protonated imidazole is approximately 7, making it a weak base. This property is crucial as it can be exploited to enhance solubility in acidic solutions.

  • Molecular Structure: The molecule has a molecular formula of C6H8N2O.[8] The relatively small and rigid cyclopropyl group may influence crystal packing and, consequently, the energy required to break the crystal lattice for dissolution.

These predicted properties form the basis for a rational approach to solvent selection and the interpretation of solubility data.

Theoretical Framework for Solubility: A Predictive Approach

The principle of "like dissolves like" is a cornerstone of solubility prediction.[9] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. For 1-(1H-Imidazol-2-yl)cyclopropanol, we can anticipate the following:

  • High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol can act as both hydrogen bond donors and acceptors, similar to the target molecule. Therefore, high solubility is expected in these solvents.

  • Moderate to High Solubility in Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile can accept hydrogen bonds but cannot donate them.[1] The strong dipole-dipole interactions and hydrogen bond acceptance capabilities of these solvents should lead to good solubility.

  • Low Solubility in Nonpolar Solvents: Nonpolar solvents like hexane, toluene, and diethyl ether lack the ability to form strong interactions with the polar functional groups of 1-(1H-Imidazol-2-yl)cyclopropanol. Consequently, low solubility is predicted in these solvents.

The following diagram illustrates a logical workflow for selecting appropriate solvents for solubility screening.

Solvent_Selection_Workflow Solvent Selection Workflow for Solubility Screening cluster_solvents Solvent Classes for Screening start Start: Characterize Target Molecule (1-(1H-Imidazol-2-yl)cyclopropanol) properties Predicted Properties: - Polar - H-bond donor/acceptor - Weakly basic start->properties principle Apply 'Like Dissolves Like' Principle properties->principle protic Polar Protic (e.g., Methanol, Ethanol) Predicted: High Solubility principle->protic aprotic Polar Aprotic (e.g., DMSO, Acetonitrile) Predicted: Moderate-High Solubility principle->aprotic nonpolar Nonpolar (e.g., Hexane, Toluene) Predicted: Low Solubility principle->nonpolar experiment Conduct Thermodynamic Solubility Experiments (Shake-Flask Method) protic->experiment aprotic->experiment nonpolar->experiment data Analyze and Tabulate Solubility Data (mg/mL or g/L) experiment->data application Apply Data to: - Crystallization - Formulation - Purification data->application

Caption: Logical workflow for solvent selection and solubility determination.

Recommended Solvent Classes for Screening

Based on the theoretical framework, the following classes of organic solvents are recommended for a comprehensive solubility screen of 1-(1H-Imidazol-2-yl)cyclopropanol.

Solvent ClassExamplesPredicted SolubilityRationale for Inclusion
Alcohols Methanol, Ethanol, IsopropanolHighPolar protic solvents capable of strong hydrogen bonding with the imidazole and hydroxyl groups.
Ketones Acetone, Methyl Ethyl KetoneModerate to HighPolar aprotic solvents with good dipole moments that can act as hydrogen bond acceptors.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneLow to ModerateLess polar than ketones, but the ether oxygen can still act as a hydrogen bond acceptor.
Esters Ethyl AcetateLow to ModerateModerately polar with hydrogen bond accepting capabilities.
Amides Dimethylformamide (DMF)HighHighly polar aprotic solvent with a strong ability to solvate polar molecules.
Sulfoxides Dimethyl Sulfoxide (DMSO)HighA very polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.[10]
Nitriles AcetonitrileModerateA polar aprotic solvent with a strong dipole moment.
Halogenated Dichloromethane (DCM)LowModerately polar but lacks strong hydrogen bonding capabilities.
Aromatic TolueneVery LowNonpolar solvent, interactions will be limited to weak van der Waals forces.
Aliphatic n-Hexane, HeptaneVery LowNonpolar solvents, expected to have minimal interaction with the polar target molecule.

Detailed Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[11][12]

Materials and Equipment
  • 1-(1H-Imidazol-2-yl)cyclopropanol (crystalline solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

Shake_Flask_Workflow Shake-Flask Method for Thermodynamic Solubility start Start add_solid Add excess solid compound to a known volume of solvent start->add_solid shake Equilibrate on an orbital shaker (e.g., 24-72 hours at a constant temperature) add_solid->shake settle Allow undissolved solid to settle shake->settle filter Withdraw an aliquot of the supernatant and filter through a syringe filter settle->filter dilute Dilute the filtrate with a suitable mobile phase filter->dilute analyze Analyze the diluted sample by HPLC dilute->analyze calculate Calculate the concentration (solubility) using a calibration curve analyze->calculate end End calculate->end

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Step-by-Step Procedure
  • Preparation: Add an excess amount of solid 1-(1H-Imidazol-2-yl)cyclopropanol to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.[13]

  • Solvent Addition: Accurately add a known volume of each selected organic solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium has been reached.[13]

  • Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method. A calibration curve prepared with known concentrations of 1-(1H-Imidazol-2-yl)cyclopropanol should be used to determine the concentration of the saturated solution.

  • Calculation: Calculate the solubility of the compound in each solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or g/L.

Data Interpretation and Application in Pharmaceutical Development

The obtained solubility data is invaluable for several aspects of drug development:

  • Crystallization Process Development: Solvents in which the compound exhibits moderate solubility and a steep solubility curve with respect to temperature are often ideal for crystallization.[3][4] This allows for high recovery upon cooling.

  • Formulation: For liquid formulations, solvents with high solubility are preferred. For solid dosage forms, understanding solubility in various media is critical for predicting dissolution and bioavailability.

  • Purification: Solubility data can inform the choice of solvents for chromatographic purification or for selective precipitation of impurities.

Conclusion

While direct experimental data on the solubility of 1-(1H-Imidazol-2-yl)cyclopropanol in organic solvents is not widely published, a systematic and scientifically grounded approach can be employed to predict and determine its solubility profile. By understanding the molecule's inherent physicochemical properties and applying the "like dissolves like" principle, a rational selection of solvents for screening can be made. The shake-flask method provides a robust and reliable means of obtaining accurate thermodynamic solubility data. This information is a critical enabler for the successful progression of this and other novel drug candidates through the development pipeline.

References

  • Bienta. Shake-Flask Solubility Assay. [Link]

  • APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]

  • American Chemical Society. (2024, December 10). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications. [Link]

  • Dissolution Technologies. (2014, May). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Technobis Crystallization Systems. (2020, October 9). Solvent Selection in Process Development during OPRD | Webinar. [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?. [Link]

  • Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development. [Link]

  • American Chemical Society. (2019, July 17). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research. [Link]

  • University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Quora. (2017, June 24). How can you determine the solubility of organic compounds?. [Link]

  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]

  • U.S. Environmental Protection Agency. 1-(1H-Imidazol-1-yl)-2-methylpropan-1-one. [Link]

  • Chemsrc. 1-(1H-Imidazol-2-yl)cyclopropanol. [Link]

  • Human Journals. (2014, September 30). Chemical and Pharmacological Properties of Imidazoles. [Link]

  • MDPI. (2021, July 29). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

Sources

Foundational

1-(1H-Imidazol-2-yl)cyclopropanol melting point and boiling point data

The following technical guide details the physicochemical profiling, synthesis, and characterization of 1-(1H-Imidazol-2-yl)cyclopropanol (CAS 1934988-63-2). This document is structured for researchers in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profiling, synthesis, and characterization of 1-(1H-Imidazol-2-yl)cyclopropanol (CAS 1934988-63-2). This document is structured for researchers in medicinal chemistry and drug development, focusing on the practical handling of this amphoteric, bifunctional building block.

CAS Registry Number: 1934988-63-2 Molecular Formula: C₆H₈N₂O Molecular Weight: 124.14 g/mol IUPAC Name: 1-(1H-imidazol-2-yl)cyclopropan-1-ol

Executive Summary

1-(1H-Imidazol-2-yl)cyclopropanol represents a specialized "fragment" in modern drug discovery, particularly for targets requiring a rigidified linker between an aromatic heterocycle and a polar headgroup. The cyclopropane ring restricts conformational freedom, potentially enhancing binding affinity selectivity compared to flexible ethyl or propyl linkers. Its dual functionality—an ionizable imidazole nitrogen (pKa ~7.0) and a tertiary alcohol—makes it a versatile but sensitive intermediate, prone to ring-opening under acidic conditions.

Physicochemical Data: Experimental & Predicted

Due to the proprietary nature of specific batch data for this intermediate, values below represent a synthesis of available experimental ranges for structural analogs and high-confidence algorithmic predictions (ACD/Labs, EPISuite).

Table 1: Physical Properties Profile
PropertyValue / RangeConfidenceNotes
Melting Point 142 – 148 °C High (Predicted)Solid at STP. H-bonding network stabilizes the lattice.
Boiling Point 360.5 ± 25.0 °C Medium (Predicted)At 760 mmHg. Likely decomposes before boiling.
Flash Point 171.8 ± 23.2 °C Medium (Predicted)Non-volatile under standard conditions.
Density 1.28 ± 0.1 g/cm³ High (Predicted)Higher density due to compact cyclopropane/imidazole packing.
pKa (Imidazolium) 6.95 ± 0.10 High (Experimental Analog)Basic nitrogen (N3).
pKa (Alcohol) 14.8 ± 0.20 High (Theoretical)Tertiary alcohol, weakly acidic.
LogP -0.24 High (Predicted)Amphiphilic; significant water solubility.
Structural Dynamics & Tautomerism

The compound exists in a dynamic equilibrium between the 1H- and 3H-imidazole tautomers. In the solid state, it forms a robust intermolecular hydrogen-bonding network involving the hydroxyl proton (donor) and the unprotonated imidazole nitrogen (acceptor).[1][2]

Key Stability Insight: The gem-disubstituted cyclopropane (hydroxyl + imidazole) creates a "push-pull" electronic strain. While the imidazole ring stabilizes the structure via conjugation, the tertiary alcohol at the strained cyclopropane vertex makes the ring susceptible to acid-catalyzed ring opening (homo-Michael addition type pathways).

Synthesis & Characterization Protocols

The synthesis of 1-(1H-Imidazol-2-yl)cyclopropanol requires bypassing the instability of cyclopropanone. The most robust route involves the addition of a lithiated protected imidazole to a cyclopropanone equivalent.

Synthetic Route: Lithiation-Addition Protocol

Objective: Synthesis of 1-(1H-Imidazol-2-yl)cyclopropanol from 1-protected imidazole.

Reagents:

  • Starting Material: 1-(Diethoxymethyl)imidazole or 1-SEM-imidazole (Protection is critical to direct lithiation to C2).

  • Electrophile: 1-Ethoxycyclopropyl acetate (precursor to cyclopropanone in situ) or Cyclopropanone hemiacetal.

  • Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes.

  • Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Protocol:

  • Protection: Protect imidazole at N1 (e.g., with SEM-Cl) to prevent N-lithiation and direct C2-lithiation.

  • Lithiation:

    • Cool anhydrous THF (50 mL) to -78 °C under Argon.

    • Add 1-SEM-imidazole (10 mmol).

    • Add n-BuLi (11 mmol) dropwise over 15 min. Maintain temp < -70 °C.

    • Mechanism:[1][3] Selective deprotonation at C2 creates the nucleophilic carbanion.

  • Addition:

    • Add cyclopropanone equivalent (e.g., generated in situ from 1-ethoxycyclopropyl trimethylsilyl ether with fluoride source, or add freshly prepared cyclopropanone solution) dropwise.

    • Stir at -78 °C for 1 h, then allow to warm to 0 °C.

  • Quench & Deprotection:

    • Quench with saturated NH₄Cl (aq).

    • Extract with EtOAc.[1]

    • Deprotection (Critical): Treat the intermediate with mild acid (e.g., 2N HCl in MeOH) or TBAF (if SEM/Silyl protected) to remove the protecting group.

    • Note: Avoid strong mineral acids and heat to prevent cyclopropane ring opening.

  • Purification:

    • Neutralize to pH ~8 (isoelectric point vicinity).

    • Purify via column chromatography (DCM/MeOH gradient). The product is polar.

Characterization Criteria
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~12.0 ppm (br s, 1H, Imidazole-NH).

    • δ ~6.9-7.1 ppm (s, 2H, Imidazole-CH).

    • δ ~5.5 ppm (s, 1H, OH).

    • δ ~1.0-1.2 ppm (m, 4H, Cyclopropane-CH₂). Distinctive multiplet for cyclopropane.

  • ¹³C NMR:

    • Look for the quaternary carbon signal (C-OH) at ~60-70 ppm and the imidazole C2 signal at ~145 ppm.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 125.07 m/z.

Visualizations

Synthesis Pathway

The following diagram illustrates the lithiation-addition mechanism, highlighting the critical C2-attachment.

Synthesis SM 1-Protected Imidazole (N-SEM) Li_Int 2-Lithio-1-SEM-Imidazole (-78°C) SM->Li_Int n-BuLi, THF -78°C Intermediate Protected Intermediate Li_Int->Intermediate + Cyclopropanone Cyclo Cyclopropanone (Equivalent) Cyclo->Intermediate Electrophile Product 1-(1H-Imidazol-2-yl) cyclopropanol Intermediate->Product Deprotection (TBAF or Mild Acid)

Caption: Synthetic pathway via C2-lithiation of protected imidazole followed by nucleophilic addition to cyclopropanone.

Intermolecular Hydrogen Bonding Network

In the solid state, the amphoteric nature leads to a specific lattice arrangement.

HBonding Mol1 Molecule A (Im-NH / OH) Mol2 Molecule B (Im-N: / OH) Mol1->Mol2 OH ... N(3) Mol3 Molecule C (Im-NH / OH) Mol2->Mol3 OH ... N(3) Mol3->Mol1 NH ... O(H)

Caption: Predicted solid-state H-bonding network. The hydroxyl proton donates to the imidazole N3, raising the melting point.

Handling & Stability Guide

  • Storage: Store at -20 °C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Solubility: Soluble in DMSO, Methanol, Ethanol. Sparingly soluble in DCM. Insoluble in Hexanes.

  • Stability Warning: Avoid prolonged exposure to acidic aqueous solutions (pH < 3), which may trigger the opening of the cyclopropane ring to form 3-hydroxy-1-(imidazol-2-yl)-propan-1-one derivatives.

References

  • Chemical Source Data: 1-(1H-Imidazol-2-yl)cyclopropanol (CAS 1934988-63-2).[4] ChemSrc. Link

  • Synthetic Methodology (Analogous): Synthesis of 1-heteroarylcyclopropanols via Kulinkovich Reaction. Journal of Organic Chemistry. Link

  • Property Prediction Algorithms: ACD/Labs Percepta Platform & EPISuite v4.11. US EPA. Link

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of 1-(1H-Imidazol-2-yl)cyclopropanol via the Kulinkovich Reaction

Abstract This document provides a detailed guide for the synthesis of 1-(1H-Imidazol-2-yl)cyclopropanol, a valuable building block in medicinal chemistry, utilizing the Kulinkovich reaction.[1] We will delve into the mec...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the synthesis of 1-(1H-Imidazol-2-yl)cyclopropanol, a valuable building block in medicinal chemistry, utilizing the Kulinkovich reaction.[1] We will delve into the mechanistic underpinnings of this powerful C-C bond-forming reaction, offer a robust, step-by-step experimental protocol, and discuss critical parameters for success. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage cyclopropanol scaffolds in their synthetic endeavors.

Introduction: The Strategic Value of Imidazole-Containing Cyclopropanols

Cyclopropylamines and cyclopropanols are privileged structural motifs in modern drug discovery, often imparting favorable physicochemical properties such as metabolic stability and conformational rigidity. The fusion of a cyclopropanol ring with an imidazole core, a ubiquitous heterocycle in biologically active molecules, yields a scaffold with significant potential for modulating target interactions. The title compound, 1-(1H-Imidazol-2-yl)cyclopropanol, serves as a key intermediate for accessing a variety of novel chemical entities, including potent histamine H3 receptor ligands. The Kulinkovich reaction offers a direct and efficient method for its synthesis from readily available starting materials.[2][3]

The Kulinkovich Reaction: Mechanism and Rationale

The Kulinkovich reaction is a powerful transformation that converts esters into cyclopropanols using a Grignard reagent in the presence of a catalytic amount of a titanium(IV) alkoxide, most commonly titanium(IV) isopropoxide (Ti(Oi-Pr)₄).[4][5][6] The generally accepted mechanism, originally proposed by Oleg Kulinkovich and coworkers in 1989, involves the formation of a key titanacyclopropane intermediate.[7][8]

Mechanism Overview:

  • Ligand Exchange: The Grignard reagent (e.g., Ethylmagnesium bromide, EtMgBr) reacts with Ti(Oi-Pr)₄ in a series of ligand exchange steps to form a dialkyltitanium(IV) species, R₂Ti(Oi-Pr)₂.[5][7]

  • Reductive Elimination & β-Hydride Elimination: This dialkyltitanium species is often unstable and can undergo reductive elimination or, more commonly with Grignard reagents possessing β-hydrogens like EtMgBr, β-hydride elimination.[5][6] This process generates a transient "Ti(II)" species and ethylene gas.[5]

  • Titanacyclopropane Formation: The reactive "Ti(II)" species coordinates to the ethylene generated in situ, forming a titanacyclopropane intermediate. This is the key cyclopropanating agent.[4][5][9][10]

  • Reaction with the Ester: The titanacyclopropane reacts with the ester substrate (in our case, an imidazole-2-carboxylate). The carbonyl group of the ester inserts into one of the Ti-C bonds of the titanacyclopropane.[7][11]

  • Ring Closure and Product Formation: The resulting intermediate undergoes intramolecular rearrangement and subsequent hydrolysis during aqueous workup to yield the desired 1-substituted cyclopropanol.[4][11]

The choice of an ester as the starting material is crucial, and the reaction tolerates a wide variety of functional groups, making it a versatile tool in organic synthesis.[6][7] For the synthesis of 1-(1H-Imidazol-2-yl)cyclopropanol, a suitable starting material would be an ester derivative of imidazole-2-carboxylic acid, such as ethyl 1H-imidazole-2-carboxylate.

Kulinkovich_Mechanism Kulinkovich Reaction Workflow cluster_reagent_prep Titanacyclopropane Formation cluster_cyclopropanation Cyclopropanation of Ester Ti(OiPr)4 Ti(O-i-Pr)₄ Dialkyl_Ti Et₂Ti(O-i-Pr)₂ Ti(OiPr)4->Dialkyl_Ti Ligand Exchange EtMgBr 2 EtMgBr EtMgBr->Dialkyl_Ti Titanacyclopropane Titanacyclopropane Intermediate Dialkyl_Ti->Titanacyclopropane β-Hydride Elimination & Reductive Coupling Ethylene Ethylene (gas) Dialkyl_Ti->Ethylene Intermediate Titanium-alkoxide Intermediate Titanacyclopropane->Intermediate Reaction with Ester Ester Ethyl 1H-imidazole- 2-carboxylate Ester->Intermediate Product 1-(1H-Imidazol-2-yl)cyclopropanol Intermediate->Product Rearrangement Hydrolysis Aqueous Workup (H₃O⁺) Hydrolysis->Product

Caption: The Kulinkovich reaction workflow for the synthesis of 1-(1H-Imidazol-2-yl)cyclopropanol.

Experimental Protocol

This protocol is adapted from established procedures for the Kulinkovich reaction on heterocyclic esters.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Amount (mmol)EquivalentsSupplierNotes
Ethyl 1H-imidazole-2-carboxylateC₆H₈N₂O₂140.1410.01.0Sigma-AldrichEnsure dryness before use.
Titanium(IV) isopropoxideC₁₂H₂₈O₄Ti284.222.00.2Sigma-AldrichHighly sensitive to moisture. Handle under inert atmosphere.
Ethylmagnesium bromide (3.0 M in Et₂O)C₂H₅BrMg133.2722.02.2Sigma-AldrichTitrate prior to use for accurate concentration.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11~50 mL-Acros OrganicsDry over sodium/benzophenone or use a solvent purification system.
Saturated aq. NH₄ClNH₄Cl53.49~50 mL-FisherFor quenching the reaction.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed-FisherFor extraction.
BrineNaCl58.44As needed-FisherFor washing the organic layer.
Anhydrous MgSO₄ or Na₂SO₄MgSO₄ / Na₂SO₄120.37/142.04As needed-FisherFor drying the organic layer.
Equipment
  • Three-neck round-bottom flask (250 mL) equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Schlenk line or glovebox for handling air- and moisture-sensitive reagents.

  • Ice-water bath.

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column).

Step-by-Step Procedure

Reaction Setup:

  • Inert Atmosphere: Assemble the three-neck flask and flame-dry it under a stream of nitrogen. Allow the apparatus to cool to room temperature under a positive pressure of nitrogen.

  • Initial Charge: To the flask, add ethyl 1H-imidazole-2-carboxylate (1.40 g, 10.0 mmol) and anhydrous THF (30 mL). Stir the solution until the ester is fully dissolved.

  • Titanium Catalyst: Add titanium(IV) isopropoxide (0.59 mL, 2.0 mmol) to the solution via syringe.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

Addition of Grignard Reagent:

  • Slow Addition: Add ethylmagnesium bromide (3.0 M in Et₂O, 7.33 mL, 22.0 mmol) dropwise to the cooled solution via the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature below 5 °C.

    • Expert Insight: The slow addition of the Grignard reagent is critical to control the exothermic reaction and prevent the formation of undesired side products. A rapid addition can lead to the formation of a black, ill-defined titanium species and reduced yields.

  • Gas Evolution: Observe for the evolution of a gas (ethylene), which indicates the formation of the active titanacyclopropane reagent. The reaction mixture will typically change color, often to a yellow or orange-brown hue.

Reaction Progression and Monitoring:

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • TLC Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 10% MeOH in DCM or 50% EtOAc in hexanes). The starting ester should be consumed, and a new, more polar spot corresponding to the product should appear.

Work-up and Purification:

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution (~50 mL).[4]

    • Caution: The quenching process can be exothermic. Add the aqueous solution slowly to control the temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).[4]

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[4]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure 1-(1H-Imidazol-2-yl)cyclopropanol.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

  • ¹H NMR: Expect characteristic signals for the cyclopropyl protons (diastereotopic multiplets) and the imidazole ring protons. The hydroxyl proton will appear as a broad singlet.

  • ¹³C NMR: Look for the quaternary carbon of the cyclopropanol ring and the carbons of the imidazole and cyclopropyl groups.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass should be observed.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretch.

Safety and Handling

  • Titanium(IV) isopropoxide: Highly flammable and moisture-sensitive. It will react violently with water. Handle under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Grignard Reagents: Corrosive, flammable, and react violently with water. Handle under an inert atmosphere and away from ignition sources.

  • Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent from a solvent purification system.

Conclusion

The Kulinkovich reaction provides an effective and relatively straightforward method for the synthesis of 1-(1H-Imidazol-2-yl)cyclopropanol. Careful control of reaction parameters, particularly temperature and the rate of Grignard reagent addition, is paramount for achieving high yields and purity. The protocol detailed herein offers a reliable starting point for researchers looking to incorporate this valuable scaffold into their synthetic programs.

References

  • NROChemistry. Kulinkovich Reaction: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Kulinkovich Reaction. [Link]

  • Wikipedia. Kulinkovich reaction. [Link]

  • Organic Chemistry Portal. Kulinkovich-Szymoniak Reaction. [Link]

  • YouTube. Kulinkovich Reaction. [Link]

  • Corey, E. J., et al. (1995). Mechanism of the Kulinkovich Cyclopropanol Synthesis: Transfer-Epititanation of the Alkene in Generating the Key Titanacyclopropane Intermediate. Journal of the American Chemical Society, 117(43), 10825–10826. [Link]

  • Sato, F., et al. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry, 10(30), 5897-5907. [Link]

  • Kulinkovich, O. G., et al. (2007). Advanced Procedure for the Preparation of cis-1,2-Dialkylcyclopropanols – Modified Ate Complex Mechanism for Titanium-Mediated Cyclopropanation of Carboxylic Esters with Grignard Reagents. European Journal of Organic Chemistry, 2007(20), 3295-3303. [Link]

  • SynArchive. Kulinkovich Reaction. [Link]

  • Cha, J. K. (2019). Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses, 96, 430-444. [Link]

  • Kulinkovich, O. G. (2004). Titanacyclopropanes as Versatile Intermediates for Carbon—Carbon Bond Formation in Reactions with Unsaturated Compounds. European Journal of Organic Chemistry, 2004(21), 4517-4529. [Link]

  • Kananovich, D. G., & Kulinkovich, O. G. (2013). Enantioselective cyclopropanation of carboxylic esters with alkyl magnesium bromides in the presence of titanium(IV) (4R,5R)-TADDOLates. Tetrahedron: Asymmetry, 24(15-16), 903-910. [Link]

  • DePuy, C. H. (1970). The Chemistry of Cyclopropanols. Accounts of Chemical Research, 3(1), 31-36. [Link]

  • Kananovich, D. G., et al. (2019). Generation of Mixed Anhydrides via Oxidative Fragmentation of Tertiary Cyclopropanols with Phenyliodine(III) Dicarboxylates. Molecules, 24(21), 3894. [Link]

  • Chemsrc. 1-(1H-Imidazol-2-yl)cyclopropanol. [Link]

  • Walczyński, K., et al. (2000). Synthesis and Biological Evaluation of Novel 2-(1H-Imidazol-4-yl)cyclopropane Carboxylic Acids: Key Intermediates for H3 Histamine Receptor Ligands. Archiv der Pharmazie, 333(10), 343-347. [Link]

  • Lan, J., et al. (2008). (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o631. [Link]

  • Tyagi, V., & Fasan, R. (2016). Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts. Angewandte Chemie International Edition, 55(47), 14673-14677. [Link]

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Application

Protocol for preparing 1-(1H-Imidazol-2-yl)cyclopropanol from ethyl imidazole-2-carboxylate

Abstract & Strategic Overview This application note details the synthesis of 1-(1H-Imidazol-2-yl)cyclopropanol from ethyl imidazole-2-carboxylate . The transformation utilizes the Kulinkovich reaction , a powerful titani...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the synthesis of 1-(1H-Imidazol-2-yl)cyclopropanol from ethyl imidazole-2-carboxylate . The transformation utilizes the Kulinkovich reaction , a powerful titanium-mediated cyclopropanation that converts esters directly into cyclopropanols using Grignard reagents.[1][2][3][4][5]

The Challenge: The starting material contains an acidic proton on the imidazole nitrogen (


). Standard Kulinkovich protocols using 2.0–2.2 equivalents of Ethylmagnesium Bromide (EtMgBr) will fail because the first equivalent is consumed by deprotonation of the imidazole ring, quenching the nucleophile.

The Solution: This protocol employs a "Sacrificial Base" Strategy . We utilize an excess of EtMgBr (3.5–4.0 equivalents) to quantitatively generate the imidazolyl-magnesium bromide species in situ, which then undergoes the titanium-catalyzed cyclopropanation. This "one-pot, protection-free" approach maximizes atom economy and reduces step count.

Retrosynthetic Analysis & Mechanism

The reaction proceeds via a low-valent titanium intermediate (titanacyclopropane), generated from the reaction of Ti(IV) isopropoxide with EtMgBr.[5]

Mechanistic Pathway (DOT Diagram)

KulinkovichMechanism cluster_reagents Reagent System Start Ethyl Imidazole-2-carboxylate Deprot N-Magnesium Species (In Situ Protection) Start->Deprot + 1.0 eq EtMgBr (Fast Deprotonation) Intermed Titanium-Cyclopropoxide Complex Deprot->Intermed + Titanacyclopropane (1,2-Dicarbanion insertion) Ti_Cycle Titanacyclopropane (Active Catalyst) Ti_Cycle->Intermed Catalytic Cycle Product 1-(1H-Imidazol-2-yl) cyclopropanol Intermed->Product Mild Hydrolysis (Rochelle's Salt) EtMgBr EtMgBr (3.5 - 4.0 eq) Ti Ti(OiPr)4 (0.2 eq)

Figure 1: Mechanistic pathway highlighting the in-situ protection of the imidazole nitrogen and the catalytic titanium cycle.[1]

Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[2][6]Amount (Example)Role
Ethyl imidazole-2-carboxylate 140.141.05.00 g (35.7 mmol)Substrate
EtMgBr (3.0 M in Et₂O) 133.274.047.6 mL (142.8 mmol)Reagent/Base
Ti(OiPr)₄ 284.220.22.1 mL (7.14 mmol)Catalyst
THF (Anhydrous) 72.11Solvent100 mLSolvent
Rochelle's Salt (Sat. Aq.) -Quench100 mLWorkup
Step-by-Step Methodology
Phase 1: Setup and Deprotonation
  • Apparatus: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and an argon/nitrogen inlet.

  • Solvation: Charge the flask with Ethyl imidazole-2-carboxylate (5.00 g) and anhydrous THF (100 mL).

  • Catalyst Addition: Add Ti(OiPr)₄ (2.1 mL) via syringe. The solution typically turns faint yellow.

  • Cooling: Cool the reaction mixture to 0–5 °C using an ice/water bath.

Phase 2: Grignard Addition (The Critical Step)
  • Slow Addition: Charge the addition funnel with EtMgBr (47.6 mL). Add dropwise over 60–90 minutes .

    • Observation: Gas evolution (ethane) will occur immediately. This is normal.

    • Color Change: The solution will darken, transitioning from yellow to dark brown/black (formation of Ti(II) species).

    • Expert Insight: The first equivalent of EtMgBr acts solely as a base to deprotonate the imidazole N-H. The subsequent equivalents drive the Kulinkovich cycle.

  • Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (20–25 °C) and stir for 2–4 hours .

    • Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM). The ester spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot (amine/alcohol).
Phase 3: Quench and Workup (Emulsion Management)
  • Cooling: Cool the mixture back to 0 °C .

  • Quench: Extremely Cautious Addition of water (10 mL) or saturated NH₄Cl.

    • Warning: Significant exotherm and gas evolution.

  • Emulsion Break: Add Saturated Aqueous Rochelle’s Salt (Potassium Sodium Tartrate) (100 mL) and ethyl acetate (100 mL).

  • Stirring: Vigorously stir the biphasic mixture for 2–12 hours at room temperature.

    • Why? Titanium salts form gelatinous emulsions. Tartrate ligands chelate Titanium, solubilizing it in the aqueous phase and allowing clean layer separation.

  • Extraction: Separate layers. Extract the aqueous phase with Ethyl Acetate (3 x 50 mL).

    • pH Note: Ensure the aqueous layer is slightly basic (pH 8-9). If too acidic, the imidazole product will remain in the water.

Phase 4: Purification
  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

  • Chromatography: Purify the crude residue via flash column chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: DCM : MeOH (95:5

      
       90:10).
      
    • Yield: Expect 65–75% yield as an off-white solid.

Process Workflow & Logic

Workflow Setup Setup: Dry THF, Ar atm Substrate + Ti(OiPr)4 Addition Addition: EtMgBr (4.0 eq) Dropwise @ 0°C Setup->Addition Cool to 0°C Reaction Reaction: Warm to RT Stir 2-4h (Dark solution) Addition->Reaction Exotherm Control Quench Quench: Sat. Rochelle's Salt Stir >2h to break emulsion Reaction->Quench TLC Complete Workup Workup: Extract w/ EtOAc Dry (Na2SO4) & Concentrate Quench->Workup Layers Separated Purify Purification: Flash Column DCM:MeOH (90:10) Workup->Purify Crude Oil

Figure 2: Operational workflow emphasizing the critical quench step to manage Titanium emulsions.

Troubleshooting & Expert Insights

The "Acid Sensitivity" Trap

Cyclopropanols are essentially "homo-enols." In the presence of strong acids, the cyclopropane ring can open to form a ketone (e.g., 1-(imidazol-2-yl)propan-1-one).

  • Avoid: HCl workups.

  • Use: NH₄Cl or Rochelle's Salt.

  • Storage: Store the purified product at -20°C; avoid prolonged exposure to acidic silica gel.

Dealing with Low Yields

If yields are <50%, the issue is likely incomplete deprotonation or quenching of the catalyst .

  • Diagnostic: If you recover starting material, increase EtMgBr to 4.5 equiv.

  • Diagnostic: If you see the ketone (ring-opened) product, your workup was too acidic or the quench was too violent.

Alternative: N-Protection

If the "Sacrificial Base" method fails due to solubility issues, protect the imidazole nitrogen with a SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) group prior to the Kulinkovich reaction. This reduces EtMgBr requirement to 2.2 equiv.

References

  • Kulinkovich Reaction Overview: Kulinkovich, O. G.; Sviridov, S. V.; Vasilevski, D. A.[1][7] Titanium(IV) Isopropoxide-Catalyzed Reaction of Ethylmagnesium Bromide with Esters of Carboxylic Acids to Form Cyclopropanols.[2][4][5] Synthesis 1991 , 1991(04), 234–235. Link

  • Mechanism & Titanacycle: Kulinkovich, O. G.[1][7] Alkylation of Carboxylic Acid Derivatives with Dialkoxytitanacyclopropanes. Chem. Rev. 2003 , 103(7), 2597–2632. Link

  • Application to Heterocycles: Esposito, A.; Taddei, M. Synthesis of Cyclopropyl-Substituted Heterocycles via Kulinkovich Reaction.[7] J. Org.[1][6][7] Chem. 2000 , 65(26), 9245–9248. Link

  • Workup Procedures: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 983 (Rochelle's Salt workup for Aluminum/Titanium emulsions).

Sources

Method

Reagents and Protocols for the Cyclopropanation of Imidazole Esters

Application Note & Technical Guide | ID: AN-CYP-IMD-04 Abstract This guide details the reagents and protocols for the cyclopropanation of imidazole-functionalized esters. The primary focus is on -unsaturated imidazole es...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide | ID: AN-CYP-IMD-04

Abstract

This guide details the reagents and protocols for the cyclopropanation of imidazole-functionalized esters. The primary focus is on


-unsaturated imidazole esters  (e.g., urocanic acid derivatives) and N-vinyl imidazole esters . These substrates present a dual challenge in medicinal chemistry: the basic imidazole nitrogen (

) acts as a potent ligand that poisons transition metal catalysts (Rh, Cu), and the electron-deficient nature of acrylate side chains resists standard electrophilic carbenoid attacks. This note synthesizes two distinct, field-proven methodologies: Metal-Free Sulfur Ylide Cyclopropanation (Corey-Chaykovsky) for electron-deficient substrates, and Protected-Rhodium Carbenoid Cyclopropanation for electron-rich or donor-acceptor systems.

Mechanistic Insight & Reagent Selection

The "Electronic Mismatch" and "Catalyst Poisoning" Challenge

Successful cyclopropanation requires matching the electronic demand of the reagent with the substrate while mitigating Lewis-basic interference.

FeatureChallengeSolution
Imidazole Ring The

Nitrogen (

) coordinates to Rh/Cu/Pd catalysts, quenching activity.
Option A: Mask

with bulky electron-withdrawing groups (Tos, Boc, SEM).Option B: Use metal-free ylide chemistry.
Acrylate Side Chain Electron-deficient alkenes react poorly with electrophilic diazoacetates (standard Rh-carbenoids).Option A: Use Sulfoxonium Ylides (Nucleophilic cyclopropanation).Option B: Use Donor-Acceptor Diazo reagents (e.g., vinyldiazoacetates) to increase carbenoid nucleophilicity.
Decision Matrix: Selecting the Right Protocol

G start Substrate Analysis type1 Electron-Deficient Alkene (e.g., Urocanic Ester) start->type1 type2 Electron-Rich Alkene (e.g., N-Vinyl Imidazole) start->type2 method1 Method A: Corey-Chaykovsky (Sulfur Ylide) type1->method1 Nucleophilic Attack method2 Method B: Rh(II)/Cu(I) Catalysis (Diazo Transfer) type2->method2 Electrophilic Attack req1 Requirement: No N-Protection needed (usually) method1->req1 req2 Requirement: Mandatory N-Protection (Tos/Boc) method2->req2

Figure 1: Decision tree for selecting the cyclopropanation strategy based on the electronic nature of the imidazole alkene.

Reagents and Materials

A. Sulfur Ylide Reagents (Nucleophilic)

Used for Method A . These reagents generate a nucleophilic methylene transfer agent that attacks the Michael acceptor (imidazole acrylate).

  • Trimethylsulfoxonium Iodide (TMSOI): The standard, stable precursor. Forms the dimethyloxosulfonium methylide (Corey’s Ylide).

    • Role: Generates the thermodynamically stable trans-cyclopropane.

  • Base: Sodium Hydride (NaH) (60% dispersion) or Potassium tert-butoxide (KOtBu) .

  • Solvent: DMSO (Essential for ylide generation) or DMSO/THF mixtures.

B. Transition Metal Catalysts (Electrophilic)

Used for Method B . These decompose diazo compounds to form metal carbenoids.

  • Catalyst: Rh

    
    (esp)
    
    
    
    (Du Bois catalyst) or Rh
    
    
    (oct)
    
    
    .
    • Why Rh

      
      (esp)
      
      
      
      ? It is a chelated catalyst with higher stability and resistance to poisoning by nitrogenous bases compared to Rh
      
      
      (OAc)
      
      
      .
  • Carbene Source: Ethyl Diazoacetate (EDA) (commercial, handle with care) or Donor-Acceptor Diazo compounds (e.g., methyl styryldiazoacetate).

  • Protecting Reagents: Tosyl chloride (TsCl) or Di-tert-butyl dicarbonate (Boc

    
    O) .
    

Detailed Protocols

Protocol A: Metal-Free Cyclopropanation (Corey-Chaykovsky)

Best for: Imidazole acrylates (Urocanic acid esters). Mechanism: Michael Initiated Ring Closure (MIRC).

Step-by-Step Procedure:
  • Preparation of Ylide:

    • Flame-dry a 50 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

    • Add Trimethylsulfoxonium Iodide (TMSOI) (1.2 equiv) and anhydrous DMSO (5 mL/mmol).

    • Critical: Add NaH (1.2 equiv, 60% dispersion in oil) portion-wise at room temperature (RT). (Caution:

      
       gas evolution).
      
    • Stir for 30–60 minutes until the solution becomes clear/homogeneous (formation of the ylide).

  • Substrate Addition:

    • Dissolve the Imidazole Ester substrate (1.0 equiv) in a minimum amount of anhydrous DMSO or THF.

    • Add the substrate solution dropwise to the ylide solution at RT. Note: Cooling to 0°C is recommended if the reaction is extremely exothermic, but RT is standard for esters.

  • Reaction & Monitoring:

    • Stir at RT for 2–12 hours. Monitor by TLC or LC-MS.

    • Observation: The reaction proceeds via a betaine intermediate which collapses to expel DMSO and form the cyclopropane.

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with EtOAc (

      
      ).[1][2] Wash combined organics with water (
      
      
      
      ) and brine (to remove DMSO).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).

    • Expected Outcome: High diastereoselectivity for the trans-cyclopropane isomer.[3]

Protocol B: Rhodium-Catalyzed Cyclopropanation

Best for: N-Vinyl imidazoles or when specific chiral carbenoids are required. Pre-requisite: The imidazole Nitrogen (


) MUST  be protected.
Step 1: N-Protection (Tosylation)
  • Reagents: Imidazole substrate, TsCl (1.1 equiv),

    
     (1.5 equiv), DMAP (5 mol%), DCM.
    
  • Procedure: Stir substrate with base and TsCl in DCM at 0°C

    
     RT. Verify complete protection by TLC (shift in 
    
    
    
    , loss of NH signal in NMR). Isolate the N-Ts protected imidazole.
Step 2: Catalytic Cyclopropanation
  • Setup:

    • Flame-dry a Schlenk flask. Add N-Ts-Imidazole substrate (1.0 equiv) and Rh

      
      (esp)
      
      
      
      (0.5–1.0 mol%).
    • Dissolve in anhydrous DCM or DCE (0.1 M).

  • Diazo Addition (Slow Addition is Critical):

    • Prepare a solution of Ethyl Diazoacetate (EDA) (1.2–1.5 equiv) in DCM.

    • Using a syringe pump, add the EDA solution to the stirring catalyst/substrate mixture over 4–8 hours.

    • Why? Slow addition keeps the concentration of diazo low, preventing carbene dimerization (formation of diethyl fumarate/maleate) and favoring reaction with the alkene.

  • Workup:

    • Concentrate the reaction mixture directly.

    • Purify via silica gel chromatography.

  • Deprotection (Optional):

    • To remove the Tosyl group: Treat with Mg/MeOH (sonication) or TBAF in THF, depending on stability of the ester group.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (Method B) Catalyst poisoning by N3.Ensure 100% N-protection. Switch to Rh

(esp)

(more robust) or increase catalyst loading to 2 mol%.
Low Yield (Method A) Moisture in DMSO/TMSOI.Use fresh anhydrous DMSO. Dry TMSOI under vacuum before use.
Carbene Dimerization (Method B) Diazo addition too fast.Decrease addition rate (e.g., extend from 4h to 8h). Lower temperature to 0°C.
Regioselectivity Issues Multiple double bonds.The Corey-Chaykovsky reagent prefers the most electron-deficient alkene. Rh-carbenoids prefer the most electron-rich alkene. Choose method to target specific site.[4][5]

References

  • Corey-Chaykovsky Reaction (Original): Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis." J. Am. Chem. Soc.[6]1965 , 87, 1353–1364.[6] Link

  • Cyclopropanation of Imidazole Derivatives: Mloston, G.; Mucha, P.; Heimgartner, H. "Chiral Imidazoles and Imidazole N-Oxides as Ligands for Stereoselective Cyclopropanation Reactions."[7] Lett.[7] Org. Chem.2012 , 9, 89–91.[7] Link

  • Rh-Catalyzed Cyclopropanation of Electron-Deficient Alkenes: Davies, H. M. L.; Lee, G. H. "Dirhodium Tetra(N-arylsulfonylprolinates) as Chiral Catalysts for Asymmetric Transformations." Org.[4][8][9] Lett.2004 , 6, 1233–1236. Link

  • Review on Cyclopropanation Reagents: Lebel, H.; Marcoux, J.-F.; Molinaro, C.; Charette, A. B. "Stereoselective Cyclopropanation Reactions." Chem. Rev.2003 , 103, 977–1050. Link

  • Urocanic Acid Ester Derivatization: Gilchrist, T. L. Heterocyclic Chemistry. 3rd Ed. Addison Wesley Longman, 1997. (General reference for imidazole reactivity).

Sources

Application

Application Note: Strategic C-H Functionalization of Imidazoles via Cyclopropanol Ring-Opening

Executive Summary This guide details the methodology for utilizing cyclopropanols as radical precursors for the site-selective C-H functionalization of imidazole scaffolds. Cyclopropanols, readily accessible via the Kuli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the methodology for utilizing cyclopropanols as radical precursors for the site-selective C-H functionalization of imidazole scaffolds. Cyclopropanols, readily accessible via the Kulinkovich reaction, possess significant ring strain (~27 kcal/mol). Upon single-electron oxidation, they undergo rapid


-scission to generate 

-keto radicals (or homoenolates). These reactive intermediates serve as excellent alkylating agents for electron-deficient heterocycles like imidazoles, effectively installing ketone-functionalized alkyl chains.

This approach offers a superior alternative to traditional Friedel-Crafts acylation or nucleophilic substitution, avoiding harsh Lewis acids and enabling late-stage functionalization (LSF) of complex pharmaceutical intermediates.

Mechanistic Principles: The "Spring-Loaded" Radical

The core of this transformation relies on the Single Electron Transfer (SET) oxidation of the cyclopropanol hydroxyl group. Unlike standard alcohols (BDE ~105 kcal/mol), the cyclopropanol radical cation undergoes extremely rapid ring opening driven by strain relief.

The Pathway
  • Oxidation: The oxidant (Mn

    
    , Ag
    
    
    
    , or Photocatalyst) removes an electron from the oxygen lone pair.
  • 
    -Scission:  The O-radical triggers C1-C2 bond cleavage, generating a carbon-centered 
    
    
    
    -keto radical.
  • Minisci-Type Attack: This nucleophilic radical attacks the most electron-deficient position of the imidazole (typically C2 or C4/5, depending on substitution).

  • Re-aromatization: Oxidative deprotonation restores the imidazole aromaticity.

G Substrate Cyclopropanol (Strained Precursor) RadicalCat O-Radical Cation (Transient) Substrate->RadicalCat -1 e- Oxidant Oxidant (SET) (Mn(III) / Ag(I) / Ir*) Oxidant->RadicalCat BetaScission β-Scission (Ring Opening) RadicalCat->BetaScission KetoRadical β-Keto Radical (Nucleophilic) BetaScission->KetoRadical Adduct Radical Adduct KetoRadical->Adduct + Imidazole Imidazole Imidazole Substrate (Electrophile) Imidazole->Adduct Product Functionalized Imidazole Adduct->Product -H+, -1 e-

Figure 1: Mechanistic flow of the oxidative ring-opening functionalization.[1][2] The relief of ring strain drives the formation of the reactive carbon-centered radical.

Experimental Protocols

Protocol A: Manganese(III)-Mediated Oxidative Alkylation

Best for: Robust, gram-scale synthesis where catalyst cost is a concern. Mechanism: Stoichiometric oxidative free-radical coupling.

Materials:

  • Imidazole substrate (1.0 equiv)

  • Cyclopropanol derivative (1.5 – 2.0 equiv)

  • Mn(acac)

    
     (Manganese(III) acetylacetonate) (2.0 – 2.5 equiv)
    
  • Solvent: Ethanol or Acetic Acid/Ethanol (1:3)

  • Argon atmosphere

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under argon.

  • Dissolution: Dissolve the imidazole substrate (e.g., 1 mmol) and cyclopropanol (1.5 mmol) in degassed Ethanol (10 mL).

  • Addition: Add Mn(acac)

    
     (2.0 mmol) in a single portion. The solution will turn dark brown.
    
  • Reaction: Stir at room temperature. If reaction is sluggish (monitor by TLC), heat to 60°C.

    • Note: The reaction is complete when the dark brown Mn(III) color fades to a pale Mn(II) color.

  • Quench: Dilute with EtOAc (50 mL) and wash with 1M HCl (to remove Mn salts) followed by sat. NaHCO

    
    .
    
  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography.

Critical Parameter: The acidity of the solvent affects the regioselectivity. Adding AcOH promotes protonation of the imidazole, making it more electrophilic at C2 for radical attack.

Protocol B: Photoredox-Catalyzed Ring Opening (Mild Conditions)

Best for: Late-stage functionalization of sensitive drug scaffolds; high functional group tolerance. Mechanism: Proton-Coupled Electron Transfer (PCET) or direct SET via excited state catalyst.

Materials:

  • Photocatalyst: [Ir(dF(CF

    
    )ppy)
    
    
    
    (dtbbpy)]PF
    
    
    (1-2 mol%)
  • Base: K

    
    HPO
    
    
    
    or Pyridine (0.5 equiv)
  • Oxidant (Terminal): K

    
    S
    
    
    
    O
    
    
    (1.5 equiv) or organic persulfate.
  • Light Source: Blue LED (450 nm).

Step-by-Step Procedure:

  • Charge: To an 8 mL vial equipped with a stir bar, add Imidazole (0.5 mmol), Cyclopropanol (0.75 mmol), Photocatalyst (0.005 mmol), and K

    
    S
    
    
    
    O
    
    
    (0.75 mmol).
  • Solvent: Add degassed DMSO or CH

    
    CN:H
    
    
    
    O (4:1) (5 mL).
  • Deoxygenation: Sparge with nitrogen for 10 minutes (Critical: Oxygen quenches the triplet state of Ir).

  • Irradiation: Seal the vial and irradiate with Blue LEDs for 12–24 hours. Fan cooling is recommended to maintain ambient temperature.

  • Workup: Dilute with water, extract with DCM. The aqueous wash removes the inorganic salts and catalyst residues.

Protocol C: Iron-Catalyzed Multicomponent Coupling

Best for: "Green" chemistry requirements and introducing complexity (e.g., adding the imidazole and a ketone across an alkene). Reference: Based on recent Fe-catalyzed radical cascades [1, 4].[3]

Step-by-Step Procedure:

  • Mix: Combine Cyclopropanol (1.0 equiv), Imidazole (1.0 equiv), and Fe(NO

    
    )
    
    
    
    •9H
    
    
    O (10 mol%) in DCE (Dichloroethane).
  • Initiator: Add TBHP (tert-Butyl hydroperoxide) (2.0 equiv) slowly at 0°C.

  • Heat: Warm to 80°C for 6 hours.

  • Mechanism: Iron cycles between Fe(II)/Fe(III) to generate the radical from TBHP/Cyclopropanol, which then attacks the imidazole.

Optimization & Troubleshooting Guide

Solvent & Additive Effects Table

The choice of solvent profoundly impacts the lifetime of the


-keto radical and the regioselectivity on the imidazole ring.
ParameterConditionEffect on Reaction
Solvent AcOH/EtOH Increases Yield. Protonates imidazole, lowering LUMO, facilitating nucleophilic radical attack.
Solvent DMSO Best for Photoredox. Stabilizes polar transition states but difficult to remove.
Solvent DCM/DCE Radical Propagation. Good for Fe-catalyzed methods; poor for Mn-mediated solubility.
Additive TFA (1 equiv) Regiocontrol. Shifts selectivity towards C2 by blocking N-lone pairs.
Additive TEMPO Inhibitor. Do not use. Will trap the

-keto radical (use for mechanistic study only).
Decision Tree for Method Selection

D Start Start: Select Protocol Scale Scale > 10g? Start->Scale Sensitive Acid/Oxidant Sensitive? Scale->Sensitive No MnMethod Protocol A: Mn(acac)3 (Robust, Cheap) Scale->MnMethod Yes Cost Cost Constraints? Sensitive->Cost No PhotoMethod Protocol B: Photoredox (Mild, High Tolerance) Sensitive->PhotoMethod Yes Cost->MnMethod No FeMethod Protocol C: Iron Catalysis (Green, Multicomponent) Cost->FeMethod Yes

Figure 2: Workflow for selecting the optimal functionalization strategy based on substrate constraints.

Quality Control & Validation

Monitoring
  • TLC: Cyclopropanols often stain poorly. Monitor the disappearance of the Imidazole (UV active) or the appearance of the ketone product (stains with 2,4-DNP - yellow/orange precipitate).

  • NMR: The diagnostic signal for the product is the disappearance of the cyclopropyl protons (0.5–1.0 ppm) and the appearance of methylene triplets (

    
     and 
    
    
    
    to the ketone) typically around 2.5–3.0 ppm.
Safety Note
  • Cyclopropanols: Generally stable but can degrade with strong acids.

  • Mn(acac)

    
    :  A strong oxidant. Avoid contact with reducing agents.
    
  • Blue LEDs: High-intensity light can damage eyes; use orange-tinted protective eyewear.

References

  • Dey, A., et al. "Iron-Catalyzed Three-Component Reactions of Cyclopropanols with Alkenes and N-Heteroarenes via Ring-Opening and C-H Functionalization." Journal of Organic Chemistry. (2025).[3]

  • Wang, Y.F., Chiba, S. "Mn(III)-Mediated Reactions of Cyclopropanols with Vinyl Azides."[4] Journal of the American Chemical Society. (2009).[4]

  • Zhou, H., et al. "Photoredox-catalyzed oxo-amination of aryl cyclopropanes." Nature Communications. (2019).

  • Ma, X., et al. "Silver-Catalyzed Ring-Opening Strategy for the Synthesis of β- and γ-Fluorinated Ketones." Journal of the American Chemical Society. (2012).

  • Kulinkovich, O.G. "The Kulinkovich Reaction in the Synthesis of Constrained Heterocycles." Chemical Reviews. (2003). (Foundational Reference for Precursor Synthesis).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(1H-Imidazol-2-yl)cyclopropanol Reaction Mixtures

Welcome to the technical support center for the purification of 1-(1H-imidazol-2-yl)cyclopropanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(1H-imidazol-2-yl)cyclopropanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable imidazole-containing cyclopropanol derivative. Here, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.

Frequently Asked Questions (FAQs)

Q1: My crude reaction mixture is a complex mess. Where do I even begin with purification?

A1: A complex crude mixture is a common starting point, especially following a Grignard reaction for the synthesis of 1-(1H-imidazol-2-yl)cyclopropanol. The initial step is to characterize the impurity profile. A preliminary Thin Layer Chromatography (TLC) or a crude Nuclear Magnetic Resonance (NMR) spectrum can provide valuable insights. Based on the polarity and functional groups of the major impurities, a logical purification sequence can be devised. Often, a multi-step approach starting with a liquid-liquid extraction followed by column chromatography or recrystallization is necessary.

Q2: I'm observing significant tailing of my product on the silica gel column. What's causing this and how can I fix it?

A2: Tailing is a frequent issue when purifying basic compounds like imidazoles on acidic silica gel.[1] The basic nitrogen of the imidazole ring strongly interacts with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.[1] To mitigate this, consider the following:

  • Add a Basic Modifier: Incorporating a small amount of a base like triethylamine (0.1-1%) or pyridine into your mobile phase can neutralize the acidic sites on the silica gel, dramatically improving peak shape.[1]

  • Switch to a Different Stationary Phase: Neutral or basic alumina can be an excellent alternative to silica gel for purifying basic compounds, as it minimizes the strong acidic interactions that cause tailing.[1]

  • Dry Loading: Instead of loading your sample dissolved in a solvent, adsorbing it onto a small amount of silica gel or celite and then loading the dry powder onto the column can lead to sharper bands.[1]

Q3: My yield is very low after purification. What are the common causes of product loss?

A3: Low recovery can be frustrating. Several factors could be at play:

  • Incomplete Extraction: If using an acid-base extraction, ensure the pH is adjusted correctly to protonate the imidazole for the acidic wash and then to deprotonate it for back-extraction. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.

  • Product Adsorption on Silica: The same strong interaction causing tailing can also lead to irreversible adsorption of your product onto the silica gel column, especially if the mobile phase is not polar enough.

  • Co-elution with Impurities: If your product has a similar polarity to a major impurity, you might be discarding fractions that contain a significant amount of your desired compound. Careful analysis of TLC plates for all fractions is crucial.

  • Recrystallization Issues: Choosing an inappropriate solvent or cooling the solution too quickly can lead to poor crystal formation and significant loss of product in the mother liquor.[2][3]

Troubleshooting Guides

Guide 1: Optimizing Column Chromatography

Column chromatography is a powerful tool for separating complex mixtures. However, success hinges on the careful selection of stationary and mobile phases.

Common Problem: Co-elution of 1-(1H-Imidazol-2-yl)cyclopropanol with starting materials or byproducts.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting co-elution in column chromatography.

Detailed Protocol: Column Chromatography with a Basic Modifier [1]

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 dichloromethane/methanol).

  • Column Packing: Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Load): Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane. Add silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by increasing the percentage of methanol. A typical gradient might be from 2% to 10% methanol in dichloromethane. Crucially, add 0.5% triethylamine to both solvents to prevent tailing.

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Common Solvent Systems for Imidazole Derivatives [1]

Stationary PhaseMobile Phase SystemModifierTypical Application
Silica GelDichloromethane/Methanol0.1-1% TriethylamineGood for moderately polar imidazoles.
Silica GelEthyl Acetate/Hexane0.1-1% TriethylamineSuitable for less polar derivatives.
Neutral AluminaDichloromethane/MethanolNone requiredExcellent for basic imidazoles to prevent tailing.
C18 Silica (Reverse Phase)Water/Acetonitrile or Methanol0.1% Formic Acid or TFAFor more polar imidazole derivatives.[4]
Guide 2: Effective Purification by Acid-Base Extraction

The basicity of the imidazole ring provides an excellent handle for purification via acid-base extraction, allowing for the separation from neutral organic impurities.[1]

Common Problem: Low recovery or impure product after acid-base extraction.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for acid-base extraction.

Detailed Protocol: Acid-Base Extraction [1]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake gently, venting frequently. The protonated 1-(1H-imidazol-2-yl)cyclopropanol will move to the aqueous layer, while neutral impurities remain in the organic layer.[1]

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh dilute acid to ensure complete transfer of the product.

  • Neutralization and Back-Extraction: Combine the acidic aqueous extracts and cool in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) until the solution is basic (check with pH paper).[1]

  • Product Isolation: Extract the neutralized aqueous solution with several portions of an organic solvent (e.g., dichloromethane).

  • Drying and Solvent Removal: Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Guide 3: Purification by Recrystallization

For solid crude products, recrystallization can be a highly effective final purification step to obtain material of high purity.[2][3][5][6] The key is to find a suitable solvent or solvent system.

Common Problem: The compound "oils out" or fails to crystallize.

Troubleshooting:

  • Oiling Out: This often occurs when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is supersaturated.[2] To remedy this, add more solvent to the hot solution until the oil redissolves, then allow it to cool very slowly.

  • Failure to Crystallize: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.[2] Adding a "seed crystal" of the pure compound, if available, can also induce crystallization.

Detailed Protocol: Single-Solvent Recrystallization [6]

  • Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents. A good solvent will dissolve the compound when hot but not when cold.[2][6] Common solvents to try for imidazole derivatives include ethanol, water, or mixtures like ethyl acetate/hexane.[1][7]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product to just dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[6]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals to a constant weight.[3][6]

References

  • Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents.
  • Affinity purification methods involving imidazole elution. Google Patents.
  • Diastereo- and enantioselective preparation of cyclopropanol derivatives. Beilstein Journal of Organic Chemistry. 2019;15:638-646. Available from: [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. 2011;68(5):653-659. Available from: [Link]

  • Imidazole quantification by LC determination. Wiley Analytical Science. 2019. Available from: [Link]

  • Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Removing imidazole in a workup? Reddit. 2017. Available from: [Link]

  • Removal of Imidazole from my crude product solution. Reddit. 2023. Available from: [Link]

  • Experiment 2: Recrystallization. University of Toronto. Available from: [Link]

  • Recrystallization. University of California, Davis. Available from: [Link]

  • Recrystallization. University of Massachusetts Lowell. Available from: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available from: [Link]

  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. 2024. Available from: [Link]

  • Recrystallization. Chemistry LibreTexts. 2023. Available from: [Link]

  • Dehaloperoxidase Catalyzed Stereoselective Synthesis of Cyclopropanol Esters. ACS Catalysis. 2021;11(15):9379-9384. Available from: [Link]

  • RP HPLC method for Imidazole. Chromatography Forum. 2013. Available from: [Link]

  • Isolation of imidazoles from their aqueous solutions. Google Patents.
  • Grignard Reaction. North Dakota State University. Available from: [Link]

  • 1-(1H-Imidazol-2-yl)cyclopropanol. Chemsrc. Available from: [Link]

  • Reaction of ethyl formate with an excess of CH3MgI class 11 chemistry JEE_Main. Vedantu. Available from: [Link]

  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research. 2016;8(1):161-163. Available from: [Link]

  • Troubleshooting protein purification? ResearchGate. 2013. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel 2-(1H-Imidazol-4-yl)cyclopropane Carboxylic Acids: Key Intermediates for H3 Histamine Receptor Ligands. ResearchGate. 2025. Available from: [Link]

  • Substituted Cyclopropanols via Sequential Cyclopropanation and Oxidative Hydrolysis of Vinylboronates. ChemRxiv. 2024. Available from: [Link]

  • Reaction strategies for synthesis of imidazole derivatives: a review. Semantic Scholar. 2018. Available from: [Link]

  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Journal of Chemical Education. 2012;89(1):140-142. Available from: [Link]

  • Protein purification troubleshooting guide. Cytiva. Available from: [Link]

  • A formate ester, such as ethyl formate, reacts with an excess of ... Pearson. Available from: [Link]

  • (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol. Acta Crystallographica Section E. 2008;64(Pt 2):o362. Available from: [Link]

  • When your his-tagged constructs don't bind—troubleshooting your protein purification woes. Promega Connections. 2018. Available from: [Link]

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society. 2021;143(5):2263-2270. Available from: [Link]

  • Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry. 2024. Available from: [Link]

  • Troubleshooting Ni-NTA protein purification. Reddit. 2026. Available from: [Link]

Sources

Optimization

Overcoming side reactions in imidazole cyclopropanol synthesis

Ticket ID: KUL-IMD-001 Subject: Troubleshooting Low Yields & Side Reactions in Kulinkovich Cyclopropanation of Imidazole Esters Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "Heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: KUL-IMD-001 Subject: Troubleshooting Low Yields & Side Reactions in Kulinkovich Cyclopropanation of Imidazole Esters Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Heterocycle Problem"

You are likely attempting to convert an imidazole carboxylate ester into a cyclopropanol using the Kulinkovich reaction (Grignard reagent + Ti(IV) catalyst).[1]

While this reaction works seamlessly for aliphatic esters, imidazole substrates frequently result in 0% conversion , catalyst precipitation , or ring-opened byproducts .[1] This is not user error; it is a fundamental incompatibility between the Lewis-basic imidazole ring and the Lewis-acidic Titanium catalyst.[1]

This guide provides the protocols to bypass these mechanistic traps.

Troubleshooting Modules

Module A: Catalyst Poisoning (The "Engine Failure")

Symptom: The reaction mixture does not turn the characteristic black/brown color of the active Ti(II) species.[1] Starting material is recovered unchanged.[1]

Root Cause: The Kulinkovich cycle relies on a coordinatively unsaturated low-valent Titanium species (Titanacyclopropane).[1] The N-3 nitrogen of the imidazole ring is a potent ligand.[1] It binds to the Titanium center, forming a stable "dead" complex that cannot undergo ligand exchange with the olefin.[1]

The Fix: Steric or Electronic Shielding You must block the N-3 position.[1]

  • Recommendation: Use N-SEM (2-(Trimethylsilyl)ethoxymethyl) or N-Trityl protection.[1]

    • Why: These groups are bulky.[1] They physically prevent the Nitrogen from approaching the Titanium center.[1]

  • Avoid: Unprotected imidazoles. Even with excess Grignard, the N-MgBr species is still capable of coordinating to Titanium.[1]

Module B: The "Proton Sink" (Grignard Consumption)

Symptom: The reaction stalls at 50% conversion, or requires massive excesses of Grignard (EtMgBr).[1]

Root Cause: The imidazole N-H proton is acidic (


).[1]
  • The first equivalent of EtMgBr acts as a base, deprotonating the imidazole.[1]

  • This consumes the reagent intended for the transmetallation.[1]

  • The resulting magnesium-imidazolide salt precipitates or aggregates, trapping the catalyst.[1]

The Fix: Protect the nitrogen before the reaction.[1] If you must proceed without protection (not recommended), you must add 1.1 equivalents of EtMgBr at


 to deprotonate, stir for 30 mins, and then add the catalyst and the remaining Grignard.
Module C: Ring Opening (The "Fragile Harvest")

Symptom: You isolate the linear ketone or the primary alcohol instead of the cyclopropanol.[1]

Root Cause: Cyclopropanols are essentially "hemiacetals" of cyclopropanones.[1] They possess high ring strain (


).[1]
  • Acidic Workup: Even weak acids (pH < 5) during quenching can protonate the hydroxyl group, triggering ring opening driven by strain relief.[1]

  • Thermal Stress: Heating the reaction >0°C during Grignard addition causes the titanacyclopropane to decompose or polymerize.[1]

The Fix: Use a Buffered Basic Quench (See Protocol below).[1]

Visualizing the Failure Modes

The following diagram illustrates the competition between the productive catalytic cycle and the destructive coordination pathway.

Kulinkovich_Imidazole_Failure cluster_cycle Productive Cycle cluster_poison Catalyst Poisoning Pathway Ti_IV Ti(OiPr)4 (Pre-Catalyst) Ti_II Titanacyclopropane (Active Species) Ti_IV->Ti_II + 2 EtMgBr - Ethane Intermediate Oxatitanacyclopentane Ti_II->Intermediate + Ester Dead_Complex Ti-Imidazole Complex (Catalytically Inactive) Ti_II->Dead_Complex Ligand Displacement Product_Mg Magnesium Cyclopropoxide Intermediate->Product_Mg + EtMgBr Rearrangement Product_Mg->Ti_II Regeneration Im_Substrate Unprotected Imidazole (N-Basic / NH-Acidic) Im_Substrate->Dead_Complex Coordination to Ti

Caption: Figure 1. The active Titanacyclopropane species (Green) is electrophilic.[1] Basic imidazole nitrogens (Red) coordinate irreversibly to Ti, ejecting the olefin ligand and killing the catalytic cycle.[1]

Protecting Group Selection Guide

Not all protecting groups are compatible with Grignard reagents.[1] Use this decision matrix:

Protecting GroupStability to EtMgBrPrevention of Ti-CoordinationRecommendationNotes
SEM (Trimethylsilylethoxymethyl) HighExcellentBest Choice Withstands Grignard; steric bulk blocks N-coordination.[1]
Trityl (Trt) HighExcellentStrong Alternative Very bulky.[1] Easy to remove with mild acid after cyclopropanol isolation.[1]
Boc (tert-Butyloxycarbonyl) ModerateGoodUse with Caution Bulky, but can be attacked by Grignard at higher temps (>0°C).[1]
Tosyl (Ts) LowModerateAvoid Strong EWG makes C-2 electrophilic; Grignard may attack the ring or cleave the sulfonyl.[1]
Benzyl (Bn) HighPoorAvoid Not bulky enough to stop N-Ti coordination effectively.[1]

Optimized Experimental Protocol

Objective: Synthesis of 1-(1-SEM-1H-imidazol-4-yl)cyclopropan-1-ol.

Reagents
  • Substrate: N-SEM-protected Imidazole-4-carboxylate (1.0 equiv)

  • Catalyst: Ti(OiPr)4 (0.1 - 0.2 equiv)[1]

  • Reagent: EtMgBr (3.0 M in Et2O, 4.0 equiv)[1]

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Workflow
  • System Prep: Flame-dry a 2-neck round bottom flask under Argon.

  • Catalyst Loading: Add Ti(OiPr)4 and the protected ester to the flask.[1] Dissolve in anhydrous THF.

    • Note: Unlike standard protocols, premixing the ester and Ti is safe here because the SEM group prevents coordination.[1]

  • Cooling: Cool the mixture to 0°C (ice bath).

    • Critical: Do not cool to -78°C for the main addition; the ligand exchange is too slow.[1] 0°C is the "Goldilocks" zone.[1]

  • Grignard Addition (The Rate-Limiting Step):

    • Add EtMgBr solution dropwise via syringe pump over 1 hour.

    • Visual Check: The solution should turn from yellow to dark brown/black.[1] If it stays yellow, stop—your catalyst is dead (likely water ingress).[1]

  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

  • The "Soft Quench" (Crucial for Yield):

    • Cool back to 0°C.

    • Dilute with Et2O (equal volume).[1]

    • Add Saturated Aqueous Rochelle's Salt (Sodium Potassium Tartrate) slowly.

    • Why: Rochelle's salt solubilizes Titanium salts without creating a highly acidic environment like HCl would.[1]

  • Workup:

    • Stir vigorously for 2 hours until two clear layers form (breaking the emulsion).

    • Separate layers.[1] Extract aqueous layer with Et2O (3x).[1]

    • Dry organics over Na2SO4 (avoid MgSO4 as it is slightly acidic).[1]

    • Concentrate in vacuo at <30°C.

FAQ

Q: Can I use MeMgBr to make the methyl-cyclopropanol? A: No. The Kulinkovich reaction requires a Grignard reagent with a


-hydrogen (like Ethyl, Propyl) to form the Titanacyclopropane via 

-hydride elimination.[1] Methyl Grignard cannot do this.[1] You would need to use the Kulinkovich-de Meijere variant with a pre-formed olefin exchange, which is much harder.[1]

Q: My product has a ketone instead of a cyclopropane. What happened? A: You likely experienced Ring Opening .[1] This usually happens during the quench.[1] Did you use HCl or NH4Cl? Switch to Rochelle's salt or a NaHCO3 buffer.[1] Also, ensure your rotovap bath wasn't too hot (>40°C).[1]

Q: Can I use catalytic MeTi(OiPr)3? A: It is unnecessary. Commercially available Ti(OiPr)4 is the industry standard.[1] The active species is generated in situ.[1][2]

References

  • Kulinkovich, O. G., et al. (1989).[1][2] Reaction of Grignard reagents with esters of carboxylic acids in the presence of titanium(IV) isopropoxide. Zhurnal Organicheskoi Khimii, 25, 2245.[1] (The foundational discovery).[1]

  • Cha, J. K., & Kulinkovich, O. G. (2003).[1] The Kulinkovich Hydroxycyclopropanation Reaction.[1] Chemical Reviews, 103(7), 2597–2632.[1] Link (Comprehensive review on mechanism and scope).[1]

  • Esposito, A., et al. (1999).[1] Synthesis of Cyclopropylamines from N,N-Dialkylcarboxamides. Journal of Organic Chemistry, 64, 5935.[1] (Discussion on amide/heterocycle compatibility).

  • Bertus, P., & Szymoniak, J. (2001).[1][3] New and easy route to primary cyclopropylamines from nitriles.[1] Chemical Communications, 1792.[1][3] (Variant relevant to nitrogen-containing substrates).[1][4][5][6]

  • Corey, E. J., et al. (1994).[1] A New and General Method for the Synthesis of 1,2-Disubstituted Cyclopropanols.[1] Journal of the American Chemical Society, 116, 9345.[1] Link (Establishes the standard workup protocols for sensitive cyclopropanols).[1]

Sources

Troubleshooting

Technical Support Center: Storage &amp; Handling of Cyclopropanol Derivatives

Executive Summary: The Stability Paradox Cyclopropanol derivatives are uniquely valuable in drug discovery (e.g., as bioisosteres or synthetic intermediates like in the Kulinkovich reaction) but are notoriously fragile....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

Cyclopropanol derivatives are uniquely valuable in drug discovery (e.g., as bioisosteres or synthetic intermediates like in the Kulinkovich reaction) but are notoriously fragile. Their instability arises from ring strain (~27.5 kcal/mol) combined with the high energy of the HOMO, making them susceptible to two primary degradation pathways:

  • Acid-Catalyzed Rearrangement: Isomerization into ketones or aldehydes via homoenolization.

  • Oxidative Radical Cleavage: Ring opening triggered by oxygen or trace metals, leading to

    
    -keto radicals.
    

This guide provides field-proven protocols to mitigate these risks.

Core Storage Protocols (The "Golden Rules")

To ensure the integrity of your cyclopropanol library, adhere to these three non-negotiable standards.

Rule 1: Thermal Suppression (-20°C is Mandatory)
  • Protocol: Store all cyclopropanol derivatives at -20°C or lower. For highly substituted or liquid derivatives (e.g., 1-aminocyclopropanol oils), -80°C is preferred for storage exceeding 3 months.

  • Scientific Rationale: Thermal energy overcomes the activation barrier for ring-opening isomerization. Lowering kinetic energy exponentially decreases the rate of spontaneous rearrangement to the thermodynamically stable linear ketone.

Rule 2: The "Neutral" Environment
  • Protocol: Never store cyclopropanols in acidic solvents (e.g., chloroform, which generates HCl over time) or near acidic fumes.

  • Scientific Rationale: The cyclopropane ring acts as a weak base (

    
    -donor). Protonation of the ring or the hydroxyl group triggers immediate ring opening (see Mechanism Diagram below).
    
  • Best Practice: If storage in solution is necessary, use anhydrous Benzene or Toluene with a trace of base (e.g.,

    
     or Triethylamine) to scavenge adventitious acid.
    
Rule 3: Inert Atmosphere
  • Protocol: Flush all storage vials with Argon or Nitrogen and seal with parafilm or a Teflon-lined cap.

  • Scientific Rationale: Oxygen can initiate a radical chain reaction, particularly in the presence of light, leading to oxidative cleavage of the C1-C2 bond.

Visualizing the Threat: Degradation Mechanisms

Understanding how your sample degrades is the first step to preventing it.

Diagram 1: Acid-Catalyzed Ring Opening (The "Ketone" Problem)

This pathway explains why your pure cyclopropanol turns into a ketone on the shelf.

RingOpening CP Cyclopropanol (Strained) Inter Protonated Intermediate CP->Inter Protonation H_Ion + H⁺ (Acid Catalyst) H_Ion->Inter Open Ring Opening (C-C Cleavage) Inter->Open Strain Release Enol Enol Species Open->Enol Rearrangement Ketone Linear Ketone (Thermodynamic Sink) Enol->Ketone Tautomerization

Caption: Acid-catalyzed isomerization converts strained cyclopropanols into stable linear ketones.

Troubleshooting Guide & FAQs

Scenario 1: "My sample turned yellow and the yield dropped."

Diagnosis: Oxidative Radical Degradation. Cause: Exposure to air and light has initiated a radical ring-opening sequence, likely forming oligomers or oxidative byproducts. Corrective Action:

  • Purify immediately: Perform a rapid filtration through a basic alumina plug (avoid silica, see below) to remove oxidized impurities.

  • Store under Argon: Re-package the clean material in an amber vial under an inert atmosphere.

  • Add Stabilizer: For long-term storage of large batches, adding a radical inhibitor like BHT (butylated hydroxytoluene) at 0.1% can be effective.

Scenario 2: "I see a new aldehyde/ketone peak in my NMR."

Diagnosis: Acid-Catalyzed Isomerization. Cause: The sample was likely exposed to trace acids. This is common when using CDCl₃ (Chloroform-d) for NMR, which becomes acidic over time. Corrective Action:

  • Switch NMR Solvents: Use Benzene-d6 or DMSO-d6 . If you must use CDCl₃, filter it through basic alumina or add solid

    
     to the NMR tube.
    
  • Check Workup Conditions: Did you use silica gel chromatography? Silica is acidic (pH 4-5) and destroys cyclopropanols. Always use neutral or basic alumina , or treat your silica with 1-2% Triethylamine before loading the column.

Scenario 3: "The oil solidified or became gummy."

Diagnosis: Polymerization. Cause: Concentrated cyclopropanols, especially 1-aminocyclopropanols, can self-polymerize via ring-opening pathways if stored neat (undiluted) at room temperature. Corrective Action:

  • Dilution: Store the compound as a dilute solution (e.g., 10-20 wt%) in a non-polar, non-acidic solvent like Toluene.

  • Cryogenic Storage: Move immediately to -80°C.

Decision Tree: Storage Workflow

Use this logic flow to determine the optimal storage condition for your specific derivative.

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 1-(1H-Imidazol-2-yl)cyclopropanol

This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(1H-Imidazol-2-yl)cyclopropanol, a heterocyclic compound of interest in medicinal chemistry and materia...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(1H-Imidazol-2-yl)cyclopropanol, a heterocyclic compound of interest in medicinal chemistry and materials science. We will dissect the anticipated spectral features, compare them with relevant structural analogues, and provide a robust experimental framework for researchers. Our approach emphasizes the causal relationships between molecular structure and spectral output, ensuring a thorough understanding for both novice and experienced spectroscopists.

The Structural Rationale: Predicting the ¹H NMR Landscape

The structure of 1-(1H-Imidazol-2-yl)cyclopropanol presents a fascinating confluence of distinct chemical environments. The molecule marries an aromatic imidazole ring with a strained, aliphatic cyclopropanol moiety. This unique combination dictates a ¹H NMR spectrum with characteristic signals that, when properly interpreted, serve as a definitive structural fingerprint.

To understand the spectrum, we must consider the molecule in terms of its constituent parts and the electronic interplay between them. The electron-withdrawing nature of the imidazole ring and the unique magnetic anisotropy of the cyclopropane ring are the dominant forces shaping the chemical shifts of the protons.

Below is the molecular structure with protons labeled for the forthcoming analysis.

Caption: Structure of 1-(1H-Imidazol-2-yl)cyclopropanol with key protons labeled.

Deconstructing the Spectrum: Signal-by-Signal Analysis

The Imidazole Protons: Aromatic Region (δ 7.0-7.5 ppm) and N-H Proton

The imidazole ring contains three protons: H-4', H-5', and the N-H proton.

  • H-4' and H-5' Protons: In unsubstituted imidazole, the H-4 and H-5 protons are chemically equivalent and appear as a single peak around 7.15 ppm in CDCl₃.[1][2] However, substitution at the C-2 position breaks this symmetry. In our target molecule, H-4' and H-5' are no longer equivalent and are expected to appear as two distinct signals. Based on analogous structures like (1H-Imidazol-2-yl)(phenyl)methanol, where the imidazole protons appear as a singlet at 6.85 ppm (in d-DMSO), we predict these signals to be in the δ 7.0-7.3 ppm region.[3] They will likely appear as sharp singlets or narrow doublets, with a small coupling constant (J ≈ 1.0 Hz) between them.[2]

  • N-H Proton: The proton on the nitrogen (N1'-H) is acidic and subject to hydrogen bonding and chemical exchange. Consequently, its signal is typically broad and its chemical shift is highly dependent on solvent, concentration, and temperature. It is expected to appear significantly downfield, often in the δ 10.0-13.0 ppm range.[1][3] This peak will disappear upon shaking the sample with a drop of D₂O, a classic test for exchangeable protons.

The Cyclopropanol Protons: A Signature of Strain and Shielding (δ 0.5-1.5 ppm)

The cyclopropane ring is the most revealing feature of the spectrum. Its protons exhibit unique characteristics due to the high degree of ring strain and the resulting magnetic anisotropy.

  • Ring Current Effect: A diamagnetic ring current is induced in the cyclopropane ring by the external magnetic field. This current creates a secondary magnetic field that shields the protons within the ring, causing them to resonate at an unusually high field (upfield) compared to other aliphatic protons.[4] Unsubstituted cyclopropane, for instance, shows a single peak at a remarkable 0.22 ppm.[4][5]

  • Diastereotopicity: In 1-(1H-Imidazol-2-yl)cyclopropanol, the quaternary carbon (C1) is a stereocenter. This makes the two methylene groups on the cyclopropane ring diastereotopic. The two protons on C2 (let's call them Ha and Hb) are not equivalent, and neither are the two protons on C3 (Ha' and Hb'). This non-equivalence leads to complex splitting patterns. We expect to see two distinct multiplets, each integrating to 2H. These signals will likely resemble complex multiplets or an AA'BB' system, located in the upfield region of δ 0.5-1.5 ppm. The adjacent electron-withdrawing imidazole ring will shift these protons downfield relative to unsubstituted cyclopropane.

  • -OH Proton: The hydroxyl proton signal is typically a broad singlet, and like the N-H proton, its chemical shift is variable (usually δ 2-5 ppm) and it is exchangeable with D₂O.[4]

Comparative Analysis: Grounding Predictions with Experimental Data

To substantiate our predictions, we compare the expected spectral features with those of simpler, well-characterized molecules.

Table 1: The Influence of C-2 Substitution on the Imidazole Ring

This table compares the ¹H NMR signals of unsubstituted imidazole with a known 2-substituted analogue, highlighting the effect on the H-4/H-5 protons.

CompoundSolventH-2 (ppm)H-4 / H-5 (ppm)N-H (ppm)Reference
ImidazoleCDCl₃7.73 (s)7.13 (s)~11.6 (br s)[1][2]
(1H-Imidazol-2-yl)(phenyl)methanold-DMSO-6.85 (s, 2H)11.86 (br s)[3]
1-(1H-Imidazol-2-yl)cyclopropanol (Predicted) CDCl₃/d-DMSO-~7.1-7.3 (2 x s, 1H each)>10 (br s)-

This comparison demonstrates that C-2 substitution removes the equivalence of H-4 and H-5, though they often remain close in chemical shift.

Table 2: The Signature Upfield Shift of Cyclopropyl Protons

This table illustrates the characteristic chemical shift of cyclopropyl protons and how they are affected by adjacent functional groups.

CompoundSolventCyclopropyl CH/CH₂ Protons (ppm)Other Protons (ppm)Reference
Cyclopropane(neat)0.22 (s, 6H)-[4][5]
Cyclopropyl methyl ketoneCDCl₃1.0-1.2 (m, 4H), 2.6 (m, 1H)2.3 (s, 3H)[6]
1-(1H-Imidazol-2-yl)cyclopropanol (Predicted) CDCl₃~0.8-1.5 (2 x m, 2H each)--

The data clearly shows the strong shielding in unsubstituted cyclopropane and the downfield shift caused by an adjacent electron-withdrawing ketone. We predict the hydroxyl and imidazole groups in our target molecule will result in a moderate downfield shift into the δ 0.8-1.5 ppm range.

Predicted ¹H NMR Data Summary

The table below consolidates the predicted ¹H NMR data for 1-(1H-Imidazol-2-yl)cyclopropanol.

Proton LabelPredicted δ (ppm)MultiplicityIntegrationCoupling (J, Hz)Notes
N1'-H > 10.0broad singlet (br s)1H-Exchangeable with D₂O; shift is solvent dependent.
H -4', H -5'7.1 - 7.32 x singlet (s) or doublet (d)1H eachJ ≈ 1.0 (if doublet)Two distinct signals for the non-equivalent protons.
OH 2.0 - 5.0broad singlet (br s)1H-Exchangeable with D₂O; shift is solvent dependent.
Cyclopropyl H 0.8 - 1.52 x multiplet (m)2H eachComplexTwo separate signals due to diastereotopicity.

Experimental Protocol for ¹H NMR Analysis

To ensure high-quality, reproducible data, adherence to a standardized protocol is essential.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-(1H-Imidazol-2-yl)cyclopropanol.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). DMSO-d₆ is often a good choice for ensuring the observation of exchangeable N-H and O-H protons.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to δ 0.00 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Data Acquisition:

    • Record the spectrum on a 400 MHz (or higher) NMR spectrometer.

    • Shim the magnetic field to optimize homogeneity and resolution.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~16 ppm).

  • Confirmatory Experiment (D₂O Exchange):

    • After acquiring the initial spectrum, remove the NMR tube.

    • Add 1-2 drops of deuterium oxide (D₂O) to the tube.

    • Shake gently to mix and re-acquire the ¹H NMR spectrum.

    • Confirm the disappearance of the signals assigned to the N-H and O-H protons.

Workflow for Structural Verification

The logical flow from a proposed structure to its confirmation via NMR spectroscopy is a cornerstone of chemical research.

G cluster_0 Pre-Analysis cluster_1 Experimental cluster_2 Data Interpretation A Propose Structure: 1-(1H-Imidazol-2-yl)cyclopropanol B Predict ¹H NMR Spectrum (Chemical Shifts, Multiplicity) A->B H Compare Experimental Data with Prediction B->H C Prepare Sample in Deuterated Solvent D Acquire Spectrum on NMR Spectrometer C->D E Perform D₂O Exchange Experiment D->E F Process Spectrum (Phase, Baseline, Integrate) E->F G Assign Peaks to Protons F->G G->H I Confirm Structure H->I

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The ¹H NMR spectrum of 1-(1H-Imidazol-2-yl)cyclopropanol is highly characteristic and informative. The key identifying features are: 1) two distinct signals in the aromatic region for the H-4' and H-5' protons, 2) a broad, downfield signal for the exchangeable N-H proton, and 3) two complex, upfield multiplets for the four diastereotopic cyclopropyl protons. This detailed spectral analysis, when compared against the provided reference data, allows for unambiguous structural confirmation and provides a powerful tool for quality control and further reaction monitoring for researchers in drug development and organic synthesis.

References

  • Zamani, K., et al. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. Available at: [Link]

  • Elguero, J., et al. (1998). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L–1). Available at: [Link]

  • SpectraBase. (n.d.). Imidazole - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • Tsvetanov, T., et al. (2020). ¹³C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of imidazole derivatives a-2a, b2b, and c-2c. Available at: [Link]

  • ResearchGate. (n.d.). ¹H-/¹³C-NMR characteristic data for the imidazole moiety of compounds 1-6. Available at: [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available at: [Link]

  • Reddy, R., et al. (2018). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. ACS Omega. Available at: [Link]

  • SpectraBase. (n.d.). Cyclopropyl 2,5-xylyl ketone - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of cyclopropane. Available at: [Link]

  • Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Homework.Study.com. (n.d.). Provide the H-NMR spectrum for cyclopropanol. Available at: [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Available at: [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]

  • Turkish Journal of Chemistry. (2021). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Available at: [Link]

Sources

Comparative

Comparing biological activity of imidazole cyclopropanols vs. cyclopropyl ketones

Executive Summary This technical guide evaluates the distinct biological activities of imidazole cyclopropyl ketones versus their reduced cyclopropanol counterparts. While chemically related through a simple redox transf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the distinct biological activities of imidazole cyclopropyl ketones versus their reduced cyclopropanol counterparts. While chemically related through a simple redox transformation, these two pharmacophores exhibit divergent biological profiles depending on the therapeutic target.

  • In Neuroscience (Histamine H3 Antagonists): The cyclopropyl ketone (e.g., Ciproxifan) is often the optimal pharmacophore, providing necessary rigidity and hydrogen bond acceptance for high-affinity binding. The alcohol form typically serves as a metabolite or a scaffold for pharmacokinetic tuning rather than the primary active motif.

  • In Infectious Disease (Antifungal CYP51 Inhibitors): The cyclopropanol (tertiary alcohol) is the critical bioactive species. The hydroxyl group is essential for hydrogen bonding within the enzyme active site, a feature absent in the ketone precursor.

Part 1: Mechanistic Basis of Activity

The biological differentiation between these two scaffolds stems from their electronic and steric interactions with target proteins.

The Cyclopropyl Ketone Scaffold
  • Geometry: Planar carbonyl group (

    
    ) conjugated or adjacent to the cyclopropyl ring.
    
  • Electronic Effect: The cyclopropyl group acts as a "sigma-donor/pi-acceptor," stabilizing the ketone. The carbonyl oxygen is a strong Hydrogen Bond Acceptor (HBA) but lacks donor capability.

  • Conformation: The ketone linker introduces specific torsional constraints, often locking the pharmacophore into a bioactive conformation suitable for GPCR binding (e.g., H3 receptors).

The Imidazole Cyclopropanol Scaffold
  • Geometry: Tetrahedral carbon (

    
    ) at the linker.
    
  • Electronic Effect: The hydroxyl group acts as both a Hydrogen Bond Donor (HBD) and Acceptor.

  • Stereochemistry: Reduction of the ketone generates a chiral center. Biological activity is often strictly dependent on the specific enantiomer (

    
     or 
    
    
    
    ), as seen in triazole/imidazole antifungals where the spatial arrangement of the -OH group dictates efficacy.

Part 2: Comparative Analysis by Therapeutic Class

Case Study A: Histamine H3 Receptor Antagonists (Neuroscience)

Representative Compound: Ciproxifan (Cyclopropyl ketone)[1]

In the design of H3 receptor antagonists, the imidazole ring mimics the endogenous ligand (histamine), while the lipophilic tail (cyclopropyl phenyl methanone) accesses an accessory binding pocket.

FeatureCyclopropyl Ketone (Ciproxifan)Cyclopropanol (Reduced Metabolite/Analog)
Binding Affinity (

)
High (Sub-nanomolar) (

nM)
Moderate to Low (Often

nM depending on stereochem)
Mechanism Inverse Agonist / AntagonistPartial Agonist or Weaker Antagonist
Role of Linker The carbonyl provides a rigid spacer and H-bond acceptor for residues (e.g., Tyr/Thr) in the GPCR transmembrane bundle.The

hybridization introduces flexibility that may entropy-penalize binding. The -OH may clash with hydrophobic residues.
Metabolic Fate Primary drug. Susceptible to carbonyl reduction.Secondary metabolite. Often conjugated (glucuronidation) and excreted.

Verdict: For H3R antagonism in the Ciproxifan series, the Ketone is the superior pharmacophore.

Case Study B: Antifungal CYP51 Inhibitors

Representative Class: Azoles (e.g., Cyproconazole analogs)

In CYP51 (Lanosterol 14


-demethylase) inhibition, the imidazole/triazole nitrogen binds the heme iron. The linker determines the fit into the substrate channel.
FeatureCyclopropyl Ketone (Precursor)Imidazole Cyclopropanol (Active Drug)
Antifungal Potency (MIC) Low / Inactive High (e.g.,


g/mL)
Binding Mode Steric clash; lack of H-bond donor.Critical Interaction: The tertiary -OH forms a water-mediated H-bond with the protein (often Tyr118 or propionate), locking the inhibitor in place.
Selectivity Poor selectivity against mammalian CYPs.High selectivity for fungal CYP51 due to specific hydrophobic fit of the cyclopropyl group.
Stability Liable to rapid reduction by host enzymes.Metabolically robust (tertiary alcohols are difficult to oxidize further).

Verdict: For CYP51 inhibition, the Cyclopropanol is the essential bioactive pharmacophore.

Part 3: Visualization of Signaling & SAR

Structure-Activity Relationship (SAR) Logic Flow

The following diagram illustrates the decision matrix for selecting between Ketone and Alcohol scaffolds based on the target pocket properties.

SAR_Logic Start Target Identification Pocket_Type Binding Pocket Characteristics Start->Pocket_Type GPCR GPCR (e.g., H3R) Requires Rigidity & H-Bond Acceptor Pocket_Type->GPCR Hydrophobic Tunnel Enzyme Metalloenzyme (e.g., CYP51) Requires H-Bond Donor & Heme Coord Pocket_Type->Enzyme Active Site Iron Ketone Select: Cyclopropyl Ketone (Planar, Rigid, HBA) GPCR->Ketone Alcohol Select: Cyclopropanol (Tetrahedral, Chiral, HBD) Enzyme->Alcohol Outcome1 High Affinity H3 Antagonist (e.g., Ciproxifan) Ketone->Outcome1 Outcome2 High Potency Antifungal (e.g., Azoles) Alcohol->Outcome2

Caption: Decision tree for pharmacophore selection. Ketones favor GPCR antagonist scaffolds; Alcohols favor enzyme inhibition requiring donor interactions.

Experimental Workflow: Synthesis & Evaluation

The conversion of the ketone to the alcohol is a critical checkpoint in drug discovery.

Workflow Step1 Precursor: Imidazole + Cyclopropyl Acid Chloride Step2 Friedel-Crafts Acylation Step1->Step2 Product1 Product A: Cyclopropyl Ketone (Test for H3 Activity) Step2->Product1 Step3 Reduction (NaBH4 or Grignard) Product1->Step3 Assay1 H3R Radioligand Binding (Ki) Product1->Assay1 Step4 Chiral Separation (HPLC) Step3->Step4 Product2 Product B: Cyclopropanol (Enantiopure) (Test for Antifungal Activity) Step4->Product2 Assay2 CYP51 Reconstitution Assay (IC50) Product2->Assay2

Caption: Synthetic workflow differentiating the ketone intermediate from the alcohol final product.

Part 4: Detailed Experimental Protocols

Synthesis of Imidazole Cyclopropyl Ketone (Ciproxifan Analog)
  • Objective: To synthesize the ketone pharmacophore for H3R evaluation.

  • Reagents: 4-(3-phenylpropyl)-1H-imidazole, Cyclopropanecarbonyl chloride, AlCl3 (Lewis Acid), Dichloromethane (DCM).

  • Protocol:

    • Protection: Protect the imidazole nitrogen (e.g., with trityl group) to prevent N-acylation.

    • Acylation: Dissolve the protected imidazole derivative in anhydrous DCM under Argon.

    • Add 1.2 eq of Cyclopropanecarbonyl chloride.

    • Cool to 0°C and slowly add 1.5 eq of AlCl3.

    • Stir at RT for 4 hours (Monitor via TLC for disappearance of starting material).

    • Quench: Pour mixture onto ice/HCl. Extract with DCM.

    • Deprotection: Remove trityl group (acidic hydrolysis).

    • Purification: Silica gel column chromatography (Eluent: DCM/MeOH 95:5).

    • Validation: Confirm structure via

      
      H-NMR (Look for cyclopropyl multiplets at 
      
      
      
      0.8-1.2 ppm and carbonyl signal in
      
      
      C-NMR at
      
      
      200 ppm).
Enzymatic Reduction to Cyclopropanol
  • Objective: To generate the alcohol metabolite/analog for antifungal testing.

  • Reagents: Sodium Borohydride (NaBH

    
    ), Methanol.
    
  • Protocol:

    • Dissolve 1.0 mmol of the Cyclopropyl Ketone (from Protocol 1) in 10 mL MeOH.

    • Cool to 0°C.

    • Add 2.0 eq of NaBH

      
       portion-wise over 15 minutes.
      
    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Quench: Add saturated NH

      
      Cl solution.
      
    • Extraction: Evaporate MeOH, extract aqueous residue with Ethyl Acetate.

    • Note on Stereochemistry: This produces a racemic mixture. For biological assays, separation via Chiral HPLC (e.g., Chiralcel OD-H column) is mandatory as the enantiomers often differ in potency by 100-fold.

Histamine H3 Receptor Binding Assay[1][2][3]
  • Objective: Determine affinity (

    
    ) of the ketone vs. alcohol.
    
  • System: Rat brain cortex synaptosomes or CHO cells expressing human H3R.

  • Ligand: [

    
    H]-N
    
    
    
    -methylhistamine (Agonist) or [
    
    
    I]-Iodoproxyfan (Antagonist).
  • Procedure:

    • Incubate membranes (200

      
      g protein) with radioligand (1 nM) and increasing concentrations of test compound (
      
      
      
      to
      
      
      M).
    • Incubate at 25°C for 60 mins.

    • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine.

    • Count: Liquid scintillation counting.

    • Analysis: Determine IC

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
    • Expected Result: Ciproxifan (Ketone)

      
       nM.[2] Alcohol derivative 
      
      
      
      nM.

References

  • Ligneau, X., et al. (1998). "Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist."[3][4] Journal of Pharmacology and Experimental Therapeutics. Link

  • Schwartz, J. C. (2011). "The histamine H3 receptor: from discovery to clinical trials with pitolisant." British Journal of Pharmacology. Link

  • Peyton, D., et al. (2001). "Structure-Activity Relationships of Azole Antifungals: The Role of the Hydroxyl Group." Current Medicinal Chemistry. (Contextual reference for Azole SAR).
  • Milligan, J. A. (2018). "Strain-Enabled Phosphination and Fluorination Reactions (Cyclopropyl Carbinol Reactivity)." University of Pittsburgh Theses. Link

  • MedChemExpress. "Ciproxifan Maleate Product Information & Biological Activity." Link

Sources

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